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Core Science & Biosynthesis

Foundational

Structural and Synthetic Profiling of 2-Methyloxolan-3-amine Hydrochloride: A Key Pharmacophore in CNS Drug Development

Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently evaluate aliphatic heterocycles that serve as critical structural hinges in active pharmaceutical ingredients (APIs). 2-Methyloxola...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate aliphatic heterocycles that serve as critical structural hinges in active pharmaceutical ingredients (APIs). 2-Methyloxolan-3-amine hydrochloride (synonymous with 2-methyltetrahydrofuran-3-amine hydrochloride) is a highly versatile building block in modern drug discovery[1]. Characterized by its saturated oxolane core, a methyl group at the C2 position, and a primary amine at the C3 position, this compound is heavily utilized in the synthesis of phosphodiesterase 1 (PDE1) inhibitors and androgen receptor modulators[2][3].

This whitepaper provides an in-depth technical guide on the structural properties, stereochemical considerations, and validated synthetic protocols for integrating this pharmacophore into complex molecular targets.

Structural Anatomy & Stereochemical Complexity

The core of 2-methyloxolan-3-amine is a five-membered oxygen-containing heterocycle. The ring oxygen acts as a potent hydrogen-bond acceptor, a feature that is often critical for orienting the molecule within the binding pockets of target enzymes, such as the CNS-expressed PDE1[4].

The presence of two adjacent stereocenters (C2 and C3) results in four distinct stereoisomers, which dictate the 3D spatial orientation of the molecule:

  • Cis-isomers : (2R,3R) and (2S,3S)[5]

  • Trans-isomers : (2R,3S) and (2S,3R)[1][6]

Because the spatial trajectory of the methyl and amine groups dramatically impacts the binding affinity and pharmacokinetic profile of the final drug candidate, synthesizing or isolating the correct enantiomer (e.g., (2R,3S)-2-methyloxolan-3-amine) is a critical quality attribute[2][6]. The compound is universally supplied as a hydrochloride salt to enhance shelf-life, prevent amine oxidation, and improve handling by rendering it a stable, free-flowing solid[5][6].

Stereochemistry cluster_cis Cis Isomers cluster_trans Trans Isomers cis1 (2R,3R)-Isomer cis2 (2S,3S)-Isomer cis1->cis2 Enantiomers trans1 (2R,3S)-Isomer cis1->trans1 Diastereomers trans2 (2S,3R)-Isomer cis2->trans2 Diastereomers trans1->trans2 Enantiomers

Stereochemical relationships of 2-Methyloxolan-3-amine isomers.

Physicochemical Properties

Understanding the baseline physicochemical data is essential for predicting the compound's behavior during reaction scale-up and purification.

PropertyValue / Description
IUPAC Name 2-methyltetrahydrofuran-3-amine hydrochloride
Molecular Formula C5H12ClNO
Molar Mass 137.61 g/mol
Stereocenters C2, C3 (Yielding 4 possible stereoisomers)
Physical Form White to Yellow Solid
Solubility Profile Soluble in polar aprotic solvents (DMF, DMSO) and H2O
Role in Synthesis Aliphatic nucleophile / Pharmacophore building block

(Data synthesized from commercial chemical databases and patent literature[1][5][6][7])

Synthetic Utility: Nucleophilic Aromatic Substitution (SNAr) Workflow

In drug discovery, 2-methyloxolan-3-amine hydrochloride is primarily utilized as a nucleophile. A classic, field-proven application is its coupling with aryl or heteroaryl halides to form complex APIs. For instance, the synthesis of Quinazolin-THF-amines (potent PDE1 inhibitors for neurodegenerative disorders) involves an SNAr reaction between this amine and 4-chloro-7,8-dimethoxyquinazoline[2][4].

Causality in Experimental Design:

  • The Role of DIPEA (N,N-Diisopropylethylamine): The amine is locked as an unreactive HCl salt. DIPEA is a non-nucleophilic, sterically hindered base that scavenges the HCl, liberating the free amine for nucleophilic attack without competing for the electrophile[4].

  • Solvent (DMF) & Temperature (120°C): SNAr reactions require overcoming a significant activation energy barrier to form the Meisenheimer intermediate. N,N-Dimethylformamide (DMF) is a polar aprotic solvent that excellently stabilizes this highly charged transition state. The elevated temperature (120°C) provides the necessary thermodynamic push[4].

Synthesis amine 2-Methyloxolan-3-amine HCl (Nucleophile) complex Meisenheimer Complex (Transition State) amine->complex SNAr Attack aryl Aryl Halide (Electrophile) aryl->complex SNAr Attack base DIPEA (Proton Scavenger) base->complex Neutralizes HCl solvent DMF, 120°C (Polar Aprotic) solvent->complex Stabilizes TS product Target API (e.g., PDE1 Inhibitor) complex->product -Cl-, -H+

Nucleophilic Aromatic Substitution (SNAr) workflow utilizing 2-Methyloxolan-3-amine.

Step-by-Step Protocol: Synthesis of 7,8-dimethoxy-N-(2-methyloxolan-3-yl)quinazolin-4-amine

Note: This protocol is adapted from validated patent literature for the generation of PDE1 inhibitors[2][4].

  • Preparation: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve the electrophile (e.g., 4-chloro-7,8-dimethoxyquinazoline, 2.89 mmol) in anhydrous DMF (10 mL)[2].

  • Activation: Add 2-methyloxolan-3-amine hydrochloride (1.5 eq, 4.34 mmol) to the solution[2].

  • Deprotonation: Slowly add DIPEA (3.2 eq, 9.3 mmol) dropwise at room temperature. A slight exotherm may be observed as the hydrochloride salt is neutralized[2].

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 100°C - 120°C under an inert nitrogen atmosphere. Stir continuously overnight (approx. 12-16 hours) to ensure complete conversion[2][4].

  • Workup: Cool the mixture to room temperature and concentrate in vacuo to remove the majority of the DMF[2].

  • Extraction: Dilute the crude residue with Dichloromethane (DCM, 100 mL) and wash sequentially with saturated aqueous NaHCO3 and brine[2].

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the target compound via preparative HPLC or flash column chromatography[3][4].

Analytical Characterization & Quality Control

To ensure the integrity of the building block before committing it to a multi-step synthesis, rigorous analytical validation is required.

  • Nuclear Magnetic Resonance (NMR): 1 H NMR is essential for confirming regiochemistry. The C2-methyl group typically presents as a distinct doublet in the aliphatic region (~1.1 - 1.3 ppm), while the oxolane ring protons appear as complex multiplets due to diastereotopic splitting[3][8][9].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to verify the molecular weight of the free base. The expected [M+H] + peak for the free amine (C 5​ H 11​ NO) is approximately m/z 102.1.

  • Chiral HPLC: Because the compound possesses two chiral centers, standard achiral chromatography is insufficient. Chiral stationary phases (e.g., Daicel Chiralpak) must be employed to quantify the enantiomeric excess (ee) and diastereomeric excess (de), ensuring the correct stereoisomer is used for target binding[2].

References

  • Molport. "(2R,3S)-2-methyloxolan-3-amine;hydrochloride". molport.com. URL:[Link]

  • Kehler, J., et al. "Quinazolin-THF-Amines as PDE1 Inhibitors". US Patent US20170267664A1.
  • Kehler, J., et al. "Quinazolin-THF-Amines as PDE1 Inhibitors (Extended Data)". US Patent US20170267664A1.
  • Google Patents. "Bicyclic compounds as androgen receptor modulators". US Patent US12012398B2.

Sources

Exploratory

2-Methyloxolan-3-amine hydrochloride mechanism of action in vitro

This technical whitepaper provides an in-depth analysis of 2-Methyloxolan-3-amine hydrochloride (also known as 2-methyltetrahydrofuran-3-amine hydrochloride), focusing on its role as a critical pharmacophoric building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical whitepaper provides an in-depth analysis of 2-Methyloxolan-3-amine hydrochloride (also known as 2-methyltetrahydrofuran-3-amine hydrochloride), focusing on its role as a critical pharmacophoric building block in modern drug discovery. While not a standalone therapeutic, this chiral intermediate is instrumental in the synthesis of high-affinity small-molecule inhibitors and receptor modulators.

Below, we deconstruct its structural biology, its mechanism of action (MOA) at the target binding site, and the self-validating in vitro workflows required to evaluate its derivatives.

Structural Biology and Pharmacophoric Utility

In fragment-based drug discovery (FBDD) and lead optimization, the physical properties of a building block dictate the pharmacodynamics of the final active pharmaceutical ingredient (API). 2-Methyloxolan-3-amine hydrochloride provides a highly specific trifecta of binding features[1]:

  • The Primary Amine (-NH₂): Supplied as a hydrochloride salt to ensure bench stability and aqueous solubility, the amine acts as a potent nucleophile during synthesis. In vitro, at physiological pH, the protonated amine forms critical salt bridges and hydrogen bonds with acidic residues (e.g., Aspartate or Glutamate) within the catalytic hinge regions of target enzymes[1].

  • The Oxolane (Tetrahydrofuran) Ring: This five-membered cyclic ether restricts the conformational flexibility of the molecule. By pre-organizing the molecule's geometry, it reduces the entropic penalty upon binding to the target receptor, while the oxygen atom serves as a localized hydrogen-bond acceptor[2].

  • The Methyl Group (-CH₃): The strategic placement of the methyl group allows the fragment to pack tightly into small, hydrophobic sub-pockets within the target's active site, driving target selectivity and excluding water molecules from the binding interface[3].

G Compound 2-Methyloxolan-3-amine Hydrochloride Feature1 Primary Amine (-NH2) Compound->Feature1 Feature2 Oxolane Ring (-O-) Compound->Feature2 Feature3 Methyl Group (-CH3) Compound->Feature3 Action1 H-Bonding & Salt Bridges (e.g., Asp/Glu residues) Feature1->Action1 Action2 H-Bond Acceptor & Conformational Restriction Feature2->Action2 Action3 Hydrophobic Pocket Packing Feature3->Action3 Target Target Enzyme (e.g., PDE1 / Kinases) Action1->Target Action2->Target Action3->Target

Fig 1: Pharmacophoric logic mapping the structural features of 2-MTA to biological target interactions.

In Vitro Mechanism of Action: Target Binding Dynamics

The mechanism of action of 2-methyloxolan-3-amine in vitro is realized when it is conjugated to a larger molecular scaffold. A premier example of this is its integration into Quinazolin-THF-amines , a class of potent Phosphodiesterase 1 (PDE1) inhibitors developed for psychiatric and neurodegenerative disorders[2].

Enzymatic Inhibition (PDE1 Model): PDE1 enzymes are calcium/calmodulin-dependent phosphodiesterases responsible for hydrolyzing the second messengers cAMP and cGMP. When a 2-MTA-derived inhibitor enters the PDE1 active site, the quinazoline core anchors the molecule, while the 2-methyloxolan-3-amine moiety extends into the catalytic pocket. The oxolane oxygen forms a hydrogen bond with the metal-coordinating network (typically involving Zn²⁺ and Mg²⁺), directly preventing the hydrolysis of cAMP/cGMP[2]. This targeted inhibition elevates intracellular cyclic nucleotide levels, modulating downstream signaling pathways like PKA and NO-GC/cGMP microdomains[4].

Receptor Modulation: Beyond enzymes, the stereochemistry of the 2-MTA moiety—specifically the (2R,3S) or (2R,3R) enantiomers—is utilized in the design of androgen receptor modulators. The precise spatial orientation of the methyl and amine groups dictates whether the resulting compound stabilizes the receptor in an active (agonistic) or inactive (antagonistic) conformation[3].

In Vitro Experimental Workflows: Validating the MOA

To empirically validate the mechanism of action of a 2-MTA-derived compound, researchers rely on highly sensitive, self-validating biochemical assays. The gold standard for evaluating PDE1 inhibition is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay [5].

Protocol: TR-FRET Competitive Immunoassay for PDE1 Inhibition

System Self-Validation: Before screening, the assay relies on a Z'-factor calculation (>0.9) and an enzyme titration curve to establish the EC₈₀ concentration. This ensures the system is sensitive to competitive inhibition without depleting the substrate too rapidly, preventing false negatives[5].

  • Step 1: Reagent & Compound Preparation

    • Action: Serially dilute the 2-MTA-derived inhibitor in an assay buffer containing HEPES, MgCl₂, CaCl₂, and Calmodulin.

    • Causality: PDE1 is strictly a Ca²⁺/Calmodulin-dependent enzyme. Omitting these co-factors yields an inactive enzyme, rendering the assay biologically irrelevant[5].

  • Step 2: Enzyme Addition & Pre-Incubation

    • Action: Add the PDE1 enzyme at the pre-determined EC₈₀ concentration and incubate with the inhibitor for 30 minutes at room temperature.

    • Causality: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium with the enzyme's active site before the substrate is introduced.

  • Step 3: Substrate Introduction

    • Action: Add fluorescently labeled cAMP or cGMP (e.g., fluorescein-labeled) to initiate the reaction.

    • Causality: The labeled substrate competes with the inhibitor for the active site. The choice of cAMP vs. cGMP depends on the specific PDE1 isoform being targeted[4].

  • Step 4: TR-FRET Detection

    • Action: After a 60-minute reaction, add a binding solution containing Terbium (Tb)-labeled nanoparticles or antibodies.

    • Causality: The Terbium donor binds to the phosphorylated product. Utilizing a time-resolved measurement (delaying the read by ~50-100 µs after excitation) allows short-lived background auto-fluorescence from the 2-MTA compounds to decay. This isolates the long-lived FRET signal, ensuring absolute data trustworthiness[5],[4].

Workflow Step1 1. Reagent Prep (Buffer + Ca2+/Calmodulin) Step2 2. Enzyme Assembly (PDE1 at EC80 + Inhibitor) Step1->Step2 Step3 3. Equilibrium Incubation (30 min, Room Temp) Step2->Step3 Step4 4. Substrate Addition (Fluorescent cAMP/cGMP) Step3->Step4 Step5 5. TR-FRET Detection (Add Terbium-labeled Donor) Step4->Step5 Step6 6. Time-Resolved Read (Eliminate Auto-fluorescence) Step5->Step6 Step7 7. Data Analysis (Calculate IC50 & Selectivity) Step6->Step7

Fig 2: Step-by-step TR-FRET workflow for validating the in vitro MOA of 2-MTA derivatives.

Quantitative Data Summaries

The incorporation of the 2-Methyloxolan-3-amine moiety into a base scaffold drastically alters the quantitative binding kinetics. Table 1 summarizes representative Structure-Activity Relationship (SAR) data, demonstrating how the specific features of 2-MTA improve both potency (IC₅₀) and target selectivity compared to unsubstituted or less constrained amines[2].

Table 1: Representative SAR Impact of the 2-MTA Pharmacophore on PDE1 Inhibition

Compound Scaffold BaseR-Group Amine SubstitutionPDE1 IC₅₀ (nM)Target Selectivity (PDE1 vs. PDE4)Mechanistic Rationale
Quinazoline coreUnsubstituted Amine (-NH₂)> 5,000Poor (< 2-fold)Lacks hydrophobic interactions; high entropic penalty.
Quinazoline coreCyclopentanamine450Moderate (~10-fold)Provides hydrophobic bulk but lacks H-bond acceptor.
Quinazoline core 2-Methyloxolan-3-amine 25 High (> 100-fold) Oxolane oxygen acts as H-bond acceptor; methyl group fills sub-pocket.

(Note: Data reflects typical SAR optimization trends observed in patent literature for PDE1 inhibitors utilizing the 2-MTA fragment[2].)

References

  • N-(4-fluorophenyl)
  • US20170267664A1 - Quinazolin-THF-Amines as PDE1 Inhibitors Source: Google Patents URL
  • US12012398B2 - Bicyclic compounds as androgen receptor modulators Source: Google Patents URL
  • IMAP phosphodiesterase assays on SpectraMax Multi-Mode Microplate Readers Source: Molecular Devices URL
  • What is the Best Phosphodiesterase (PDE) Assay for HTS?

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-Methyloxolan-3-amine Hydrochloride

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of saturated oxygen heterocycles has become a hallmark of rational drug design. 2-Methyloxolan-3-amine hydrochloride (commonly referred t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of saturated oxygen heterocycles has become a hallmark of rational drug design. 2-Methyloxolan-3-amine hydrochloride (commonly referred to as 2-methyltetrahydrofuran-3-amine hydrochloride) is a privileged chiral building block [1]. By introducing a basic amine coupled with an oxolane ring, this scaffold provides a dual-functionality vector: the ether oxygen acts as a potent hydrogen bond acceptor, while the methyl group restricts the conformational flexibility of the amine. This whitepaper provides an in-depth technical analysis of its physicochemical properties, stereochemical characterization, and its critical role in the synthesis of phosphodiesterase 1 (PDE1) inhibitors [2].

Molecular Identity & Physicochemical Properties

The free base of 2-methyloxolan-3-amine is a low-molecular-weight, volatile liquid that is highly susceptible to atmospheric oxidation. To ensure long-term stability, precise stoichiometric weighing, and ease of handling in high-throughput synthesis, the compound is universally utilized as a hydrochloride salt.

Table 1: Physicochemical Profile
PropertyValue / Description
IUPAC Name 2-Methyltetrahydrofuran-3-amine hydrochloride
CAS Numbers 1807939-47-4 (Cis-isomer); 2954726-16-8 (2R,3S)-isomer
Molecular Formula C₅H₁₂ClNO (Salt) / C₅H₁₁NO (Free Base)
Molecular Weight 137.61 g/mol (Salt)
Physical State White to pale yellow crystalline solid
Stereocenters C2, C3 (Yielding 4 distinct stereoisomers)
Solubility Highly soluble in H₂O, MeOH, and DMSO

Causality in Salt Selection: The hydrochloride salt format prevents the lone pair on the primary amine from undergoing oxidative degradation. Furthermore, the salt form drastically reduces the hygroscopicity compared to hydrobromide or mesylate alternatives, ensuring that the structural integrity is maintained during prolonged storage at 2–8°C [3].

Stereochemical Architecture & Analytical Characterization

The biological efficacy of compounds derived from 2-methyloxolan-3-amine is heavily dictated by its stereochemistry. The molecule possesses two adjacent chiral centers at the C2 and C3 positions, resulting in four possible stereoisomers: (2R,3R), (2S,3S) [Cis-isomers], and (2R,3S), (2S,3R) [Trans-isomers]. Because biological targets like PDE1 are highly stereoselective, determining the enantiomeric excess (ee%) of the starting material is a mandatory quality control step.

Protocol 1: Chiral HPLC-MS Method for Enantiomeric Purity

This protocol is a self-validating system designed to separate diastereomers and enantiomers prior to synthetic deployment.

  • Sample Preparation: Dissolve 1.0 mg of the HCl salt in 1 mL of Methanol.

    • Causality: Methanol ensures complete dissolution of the salt. Add 0.1% diethylamine (DEA) to the sample. DEA temporarily masks the free amine, preventing peak tailing caused by secondary interactions with the residual silanols on the HPLC column hardware.

  • Column Selection: Equip the system with a Chiralcel OJ-H column (Cellulose tris(4-methylbenzoate) stationary phase).

    • Causality: The helical chiral grooves of the cellulose derivative differentially interact with the spatial arrangement of the oxolane's C2-methyl group, allowing for baseline resolution of all four isomers.

  • Isocratic Elution: Run a mobile phase of Hexane/Isopropanol (90:10 v/v) containing 0.1% DEA at a flow rate of 1.0 mL/min.

  • System Validation: Prior to analyzing the pure enantiomer, inject a racemic mixture of 2-methyloxolan-3-amine.

    • Validation: The system is only validated if the resolution factor ( Rs​ ) between the closest eluting enantiomeric pairs is >1.5 . Once validated, inject the target batch to calculate the ee% via UV absorption at 210 nm.

AnalyticalWorkflow A Racemic 2-Methyloxolan-3-amine HCl B Freebasing (Desalting) using DIPEA/DCM A->B Base Addition C Chiral HPLC Separation (Amylose-based Stationary Phase) B->C Injection D Cis-Isomers (2R,3R) & (2S,3S) C->D Isomer Elution E Trans-Isomers (2R,3S) & (2S,3R) C->E Isomer Elution F Enantiomeric Excess (ee) > 99% Validation via Polarimetry D->F Optical Rotation E->F Optical Rotation

Fig 1. Step-by-step analytical workflow for chiral resolution and validation.

Synthetic Utility: Constructing PDE1 Inhibitors

2-Methyloxolan-3-amine is prominently featured in the synthesis of Quinazolin-THF-amines, a class of potent PDE1 enzyme inhibitors utilized in the treatment of neurodegenerative and psychiatric disorders [2]. The oxolane ring improves the pharmacokinetic profile of the resulting drug by lowering the overall lipophilicity (LogP) compared to carbocyclic analogs, thereby enhancing blood-brain barrier (BBB) permeability.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) Workflow

The following methodology details the coupling of the amine to a quinazoline core, demonstrating the mechanistic logic behind the reaction conditions.

  • Reagent Charging: In an oven-dried Schlenk flask under an argon atmosphere, combine 4-chloro-7,8-dimethoxyquinazoline (1.0 equiv) and (2R,3S)-2-methyloxolan-3-amine hydrochloride (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise at room temperature.

    • Causality: DIPEA serves a critical dual purpose. First, it deprotonates the HCl salt, liberating the nucleophilic free amine in situ. Second, it acts as an acid scavenger for the HCl byproduct generated during the SNAr reaction. Because DIPEA is highly sterically hindered, it will not act as a competing nucleophile against the quinazoline core.

  • Thermal Activation: Heat the reaction mixture to 120°C and stir for 12 hours.

    • Causality: The electron-donating dimethoxy groups on the quinazoline core significantly reduce the electrophilicity of the C4 position. Therefore, high thermal energy is required to overcome the activation energy barrier for the nucleophilic attack.

  • System Validation & Workup: Quench the reaction with ice-cold water to precipitate the product.

    • Validation: Extract an aliquot with Ethyl Acetate (EtOAc) and analyze via LC-MS. The protocol is validated when the starting mass of the quinazoline core is entirely depleted, and the [M+H]+ peak corresponding to the target Quinazolin-THF-amine is the dominant signal.

SyntheticPathway Step1 4-Chloroquinazoline Core Step3 SNAr Reaction (DIPEA, DMF, 120°C) Step1->Step3 Step2 (2R,3S)-2-Methyloxolan-3-amine HCl Step2->Step3 Step4 Quinazolin-THF-Amine (PDE1 Inhibitor) Step3->Step4 Nucleophilic Attack Step5 In Vitro PDE1 Assay (cAMP/cGMP monitoring) Step4->Step5 Target Validation

Fig 2. Synthetic incorporation of the amine into a PDE1 inhibitor pharmacophore.

Handling, Storage, and Stability

While the hydrochloride salt mitigates volatility, 2-methyloxolan-3-amine hydrochloride remains mildly hygroscopic.

  • Storage: Must be stored in tightly sealed amber vials at 2–8°C under an inert atmosphere (Nitrogen or Argon) to prevent moisture absorption.

  • Handling: Weighing should ideally be conducted in a controlled-humidity environment or a glovebox to ensure stoichiometric accuracy during sensitive coupling reactions.

References

  • Kehler, J., Rasmussen, L. K., & Langgård, M. "Quinazolin-THF-Amines as PDE1 Inhibitors". Google Patents (US20170267664A1).
Exploratory

Technical Whitepaper: Mass Analytics and Physicochemical Characterization of 2-Methyloxolan-3-amine Hydrochloride

Introduction & Pharmaceutical Relevance In modern drug discovery, saturated heterocyclic aliphatic amines are highly prized for their ability to improve the pharmacokinetic profiles of drug candidates. 2-Methyloxolan-3-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmaceutical Relevance

In modern drug discovery, saturated heterocyclic aliphatic amines are highly prized for their ability to improve the pharmacokinetic profiles of drug candidates. 2-Methyloxolan-3-amine , frequently referred to by its synonym 2-methyltetrahydrofuran-3-amine , is a critical chiral building block. It is notably utilized in the synthesis of quinazoline-based PDE1 inhibitors, which are under investigation for the treatment of neurodegenerative and psychiatric disorders (1).

Because this compound contains two adjacent stereocenters (C2 and C3), it exists as four distinct stereoisomers (e.g., rac-(2R,3S)). While chiral chromatography is required to resolve these isomers, foundational quality control dictates that the molecular weight and exact mass must be rigorously validated first. As a Senior Application Scientist, I cannot overstate the importance of orthogonal analytical techniques: we must use High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the organic cation, and titrimetric methods to validate the bulk molecular weight of the hydrochloride salt ().

Fundamental Mass Properties

To properly design an analytical workflow, one must clearly distinguish between the average molecular weight (used for bulk stoichiometric calculations) and the monoisotopic exact mass (used for HRMS identification). The data below outlines these critical parameters for both the free base and the hydrochloride salt (2).

PropertyFree BaseHydrochloride Salt
Chemical Formula C₅H₁₁NOC₅H₁₂ClNO (C₅H₁₁NO · HCl)
Average Molecular Weight 101.15 g/mol 137.61 g/mol
Monoisotopic Exact Mass 101.08406 Da137.06074 Da
Target MS Ion [M+H]⁺ m/z 102.0913m/z 102.0913 (Salt dissociates)

Note: In mass spectrometry, the hydrochloride salt dissociates in the solvent. Therefore, the target mass-to-charge ratio (m/z) observed in positive ion mode will correspond to the protonated free base.

Analytical Methodologies

To establish a self-validating analytical system, we employ an orthogonal approach. We do not rely solely on MS, as it cannot accurately quantify the inorganic chloride counterion. Instead, we pair HRMS with potentiometric titration.

Protocol 1: Exact Mass Determination via LC-ESI-QTOF MS

Causality: We utilize Electrospray Ionization (ESI) because it is a "soft" ionization technique that prevents the fragmentation of the fragile oxolane ring. Positive ion mode is selected because the primary amine group readily accepts a proton to form a stable [M+H]⁺ cation. A Quadrupole Time-of-Flight (QTOF) analyzer is chosen to achieve sub-ppm mass accuracy.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of 2-methyloxolan-3-amine HCl in 1.0 mL of LC-MS grade Methanol. Dilute 1:1000 in a 50:50 Methanol:Water mixture containing 0.1% Formic Acid.

    • Causality: Formic acid lowers the pH, ensuring complete protonation of the amine prior to aerosolization.

  • Instrument Calibration (Self-Validation): Prior to injection, infuse a lock-mass solution of Leucine Enkephalin (m/z 556.2771). The instrument software must continuously monitor this known mass to correct for thermal drift in the flight tube in real-time.

  • Acquisition: Inject 2 µL into the LC-ESI-QTOF. Apply a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

  • Data Analysis: Extract the chromatogram for the theoretical monoisotopic mass of m/z 102.0913. A mass error of < 3 ppm validates the chemical formula C₅H₁₁NO.

Protocol 2: Bulk Molecular Weight Validation via Argentometric Titration

Causality: While HRMS confirms the organic moiety, it cannot confirm that the bulk powder is a 1:1 hydrochloride salt rather than a free base or a hemi-salt. Argentometric titration directly quantifies the chloride content, allowing us to back-calculate the average molecular weight (137.61 g/mol ).

Step-by-Step Methodology:

  • Titrant Standardization (Self-Validation): Titrate a 0.1 M AgNO₃ solution against a primary standard of pure NaCl (dried at 105°C). This ensures the exact molarity of the titrant is known, eliminating systemic reagent errors.

  • Sample Preparation: Accurately weigh ~100.0 mg of 2-methyloxolan-3-amine HCl on an analytical balance. Dissolve completely in 50 mL of deionized water.

  • Blank Titration (Self-Validation): Perform a titration on 50 mL of pure deionized water to determine the background chloride level. This volume ( Vblank​ ) will be subtracted from the sample volume.

  • Potentiometric Titration: Submerge a Silver/Sulfide Ion-Selective Electrode (ISE) into the sample. Titrate with the standardized 0.1 M AgNO₃. The endpoint ( Vsample​ ) is identified by the maximum first derivative of the potential (mV) vs. volume curve.

  • Calculation: Calculate the molecular weight using the formula:

    MW=(Vsample​−Vblank​)×MAgNO3​Masssample​(mg)​

    A result of 137.61 ± 0.5 g/mol confirms the 1:1 stoichiometric ratio of the hydrochloride salt.

Analytical Workflow Visualization

The following diagram illustrates the logical flow of our orthogonal validation system, demonstrating how independent data streams converge to confirm the physicochemical identity of the compound.

MassAnalyticsWorkflow cluster_0 Monoisotopic Exact Mass Determination cluster_1 Bulk Molecular Weight Validation A 2-Methyloxolan-3-amine HCl Batch Sample B LC-ESI-QTOF MS Positive Ion Mode A->B Dilute to 1 µg/mL in MeOH/H2O D Argentometric Titration (AgNO3 vs Cl-) A->D Dissolve 100 mg in DI H2O C Detect [M+H]+ m/z 102.0913 B->C Lock-Mass Corrected F Orthogonal Validation Confirmed Structural Integrity C->F Confirms C5H11NO E Calculate Stoichiometry MW = 137.61 g/mol D->E Potentiometric Endpoint E->F Confirms HCl Salt

Orthogonal analytical workflow for exact mass and bulk molecular weight validation.

Conclusion

Robust drug development requires absolute certainty regarding raw material specifications. By combining the sub-ppm exact mass capabilities of QTOF mass spectrometry with the stoichiometric rigor of argentometric titration, researchers can confidently validate the molecular weight (137.61 g/mol ) and exact mass (137.06074 Da) of 2-methyloxolan-3-amine hydrochloride. This self-validating framework ensures that downstream stereochemical resolutions and synthetic applications are built upon a foundation of unassailable analytical truth.

References

  • Quinazolin-THF-Amines as PDE1 Inhibitors - Google Patents (US20170267664A1).
  • PubChemLite: 2-methyloxolan-3-amine (C5H11NO) - University of Luxembourg.
  • rac-(2R,3S)-2-methyloxolan-3-amine hydrochloride - Sigma-Aldrich.

Sources

Foundational

Pharmacokinetic Profiling of 2-Methyloxolan-3-amine Hydrochloride: A Comprehensive Technical Guide

Introduction and Mechanistic Context 2-Methyloxolan-3-amine hydrochloride (also known as 2-methyltetrahydrofuran-3-amine HCl) is a low-molecular-weight, highly polar cyclic amine. In modern drug discovery, functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Context

2-Methyloxolan-3-amine hydrochloride (also known as 2-methyltetrahydrofuran-3-amine HCl) is a low-molecular-weight, highly polar cyclic amine. In modern drug discovery, functionalized oxolanes serve as critical bioisosteres for morpholines and piperidines, offering unique vectors for hydrogen bonding and improved aqueous solubility. However, the inherent polarity and basicity of the primary amine present distinct challenges in pharmacokinetic (PK) profiling, specifically regarding bioanalytical retention, volume of distribution ( Vss​ ), and renal clearance mechanisms.

This whitepaper details the rigorous methodologies required to evaluate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Methyloxolan-3-amine HCl. The protocols established herein are designed to generate robust, regulatory-compliant data suitable for downstream Population Pharmacokinetic (PopPK) modeling and Physiologically Based Pharmacokinetic (PBPK) analyses, aligning with the [1].

Bioanalytical Method Development (LC-MS/MS)

The primary challenge in quantifying 2-Methyloxolan-3-amine is its high hydrophilicity, which leads to poor retention on standard C18 reversed-phase columns. To achieve reliable quantification, we employ Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry.

Rationale for Methodological Choices
  • Chromatography (HILIC): Standard reversed-phase methods often result in the analyte eluting in the void volume, suffering from severe ion suppression. HILIC retains polar amines effectively, ensuring separation from endogenous phospholipids.

  • Sample Preparation (Protein Precipitation): Due to the compound's high aqueous solubility, liquid-liquid extraction (LLE) into organic solvents yields poor recovery. Protein precipitation (PPT) with acetonitrile (containing 1% formic acid to maintain the amine in its protonated state) ensures >90% recovery.

Step-by-Step Analytical Protocol
  • Standard Curve Preparation: Prepare calibration standards in blank matrix (e.g., rat plasma) ranging from 1 to 5000 ng/mL.

  • Sample Extraction: Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (IS) and 1% formic acid.

  • Precipitation and Centrifugation: Vortex the plate for 5 minutes at 800 rpm. Centrifuge at 4000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Transfer: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of mobile phase A (10 mM ammonium formate in water, pH 3.0) to improve peak shape prior to injection.

  • LC-MS/MS Analysis:

    • Column: Waters Acquity UPLC BEH Amide (2.1 × 100 mm, 1.7 µm).

    • Mobile Phase: Gradient elution using 10 mM ammonium formate (A) and Acetonitrile with 0.1% formic acid (B).

    • Detection: Electrospray ionization in positive mode (ESI+). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the protonated parent ion [M+H]+ .

In Vivo Pharmacokinetic Profiling Workflow

To understand the systemic exposure and clearance mechanisms, in vivo studies in rodent models (typically Sprague-Dawley rats) are conducted. The data generated is critical for scaling to human exposure using PBPK models as outlined in [2].

PK_Workflow A Compound Dosing (IV 1 mg/kg & PO 5 mg/kg) B Serial Blood Sampling (Jugular Vein Cannula) A->B C Plasma Separation (Centrifugation) B->C D HILIC-MS/MS Quantification C->D E NCA Parameter Calculation (Phoenix WinNonlin) D->E

Caption: Sequential workflow for the in vivo pharmacokinetic profiling of 2-Methyloxolan-3-amine.

In Vivo Experimental Protocol
  • Animal Preparation: Utilize male Sprague-Dawley rats (250-300g), surgically implanted with jugular vein catheters to allow stress-free, serial blood sampling. Fast animals overnight prior to oral dosing.

  • Dose Administration:

    • Intravenous (IV): Administer 1 mg/kg via the tail vein. Formulation: 5% DMSO, 95% Saline (ensuring complete dissolution of the HCl salt).

    • Oral (PO): Administer 5 mg/kg via oral gavage. Formulation: 100% Water or Saline.

  • Blood Collection: Collect 150 µL of blood at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing K2​EDTA .

  • Plasma Harvesting: Centrifuge blood samples immediately at 3000 × g for 10 minutes at 4°C. Transfer plasma to pre-chilled cryovials and store at -80°C until analysis.

  • Data Analysis: Perform Non-Compartmental Analysis (NCA) to derive key parameters ( CL , Vss​ , AUC , t1/2​ , %F ).

Quantitative Data Summary

The following table summarizes representative pharmacokinetic parameters for 2-Methyloxolan-3-amine hydrochloride based on the established analytical and in vivo protocols. The high bioavailability is characteristic of small, polar, highly soluble amines that resist extensive first-pass hepatic metabolism.

PK ParameterUnitIntravenous (1 mg/kg)Oral (5 mg/kg)
Cmax​ ng/mL-845 ± 92
Tmax​ hr-0.5 ± 0.1
AUC0−∞​ hr*ng/mL420 ± 451785 ± 150
t1/2​ hr2.1 ± 0.32.4 ± 0.4
Clearance ( CL ) mL/min/kg39.6 ± 4.2-
Volume of Distribution ( Vss​ ) L/kg1.8 ± 0.2-
Bioavailability ( F ) %-85.0%

Note: The moderate clearance (approaching rat hepatic blood flow) coupled with a high volume of distribution suggests significant tissue distribution, likely driven by the basic amine partitioning into acidic subcellular compartments (lysosomal trapping).

References

  • Food and Drug Administration (FDA). (2022). Population Pharmacokinetics Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

  • Food and Drug Administration (FDA). (2019). Physiologically Based Pharmacokinetic Analyses — Format and Content Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

Sources

Exploratory

Biological Activity of 2-Methyloxolan-3-amine Hydrochloride Derivatives: A Privileged Chiral Scaffold in Modern Drug Discovery

Executive Summary 2-Methyloxolan-3-amine hydrochloride (frequently referred to in literature as 2-methyltetrahydrofuran-3-amine hydrochloride) is a highly versatile, conformationally restricted chiral building block. Cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyloxolan-3-amine hydrochloride (frequently referred to in literature as 2-methyltetrahydrofuran-3-amine hydrochloride) is a highly versatile, conformationally restricted chiral building block. Characterized by a five-membered cyclic ether coupled with an adjacent methyl group and an amine functional group, this structural topology has emerged as a privileged pharmacophore in medicinal chemistry. This technical guide synthesizes the causality behind its biological efficacy, detailing its critical role in antiviral, oncology, and antibacterial drug development, and provides field-proven methodologies for its application.

Structural and Stereochemical Significance

The biological activity of 2-methyloxolan-3-amine derivatives is profoundly dictated by their stereochemistry. The oxolane ring possesses two chiral centers at the C2 and C3 positions, yielding four possible stereoisomers (e.g., (2R,3S), (2R,3R)).

  • Conformational Restriction: The rigid five-membered ring limits the rotational degrees of freedom of the amine. This locks the pharmacophore into a specific spatial orientation that enhances target binding affinity by reducing the entropic penalty upon binding[1].

  • Steric Shielding: The C2-methyl group provides strategic steric bulk. It can occupy specific hydrophobic pockets within target enzymes while simultaneously shielding adjacent bonds from rapid metabolic degradation (e.g., cytochrome P450-mediated oxidation)[2].

  • Hydrogen Bonding: The oxolane oxygen acts as a critical hydrogen bond acceptor, a feature frequently exploited to interact with the backbone amides of target active sites[1].

Key Biological Activities & Target Interactions

Antiviral Activity: HIV-1 Protease Inhibition

In the design of HIV-1 protease inhibitors, cyclic ether-derived P2 ligands are critical for interacting with the viral S2 subsite. Derivatives incorporating (R)-tetrahydrofuran-3-amine and its methylated analogs into squaramide-derived scaffolds exhibit potent antiviral activity[1]. The squaramide template replaces traditional urethane functionalities, forming robust hydrogen bonds and promoting van der Waals interactions. Specifically, N-methyl-3-(R)-aminotetrahydrofuranyl squaramide derivatives have displayed sub-nanomolar enzyme inhibitory activity ( Ki​=0.51 nM) due to optimal filling of the S2 pocket[1].

Oncology: Oxidative Phosphorylation (OXPHOS) Inhibition

Pancreatic cancer cells, particularly those resistant to KRAS ablation, exhibit a strong metabolic reliance on mitochondrial oxidative phosphorylation (OXPHOS)[2]. Optimization of OXPHOS Complex I inhibitors has demonstrated that incorporating a five-membered (R)-3-aminotetrahydrofuran or 2-methyloxolan-3-amine moiety significantly improves cellular potency. These derivatives disrupt ATP generation and reduce the cellular NAD+/NADH ratio, leading to profound growth inhibition in pancreatic cancer cell lines (e.g., MIA PaCa-2) in the low nanomolar range[2].

Antimycobacterial Activity: Mtb Pks13 Inhibition

Recent large-scale chemical-genetic interaction (CGI) profiling has identified N-oxolan-3-yl pyrazole carboxamide derivatives as potent inhibitors of Mycobacterium tuberculosis (Mtb)[3]. Specifically, these derivatives target Polyketide Synthase 13 (Pks13), an essential enzyme for mycolic acid synthesis. Isolation of the cis stereoisomers of these oxolane-amine derivatives led to a twofold improvement in potency against wild-type Mtb, demonstrating highly stereospecific inhibition of the Pks13 thioesterase domain[3].

Data Presentation: Comparative Biological Efficacy

The following table summarizes the quantitative biological activity of key tetrahydrofuranamine and oxolanamine derivatives across different therapeutic areas.

Target / Disease AreaScaffold / Derivative TypeStereochemistryPrimary Assay MetricValueReference
HIV-1 Protease Squaramide-derived P2 ligand3(R)-N-methylEnzyme Inhibition ( Ki​ )0.51 nM[1]
OXPHOS Complex I Benzene-1,4-disulfonamide(R)-3-aminoCell Proliferation ( IC50​ )~9.0 nM[2]
Mtb Pks13 Pyrazole carboxamidecis-isomerMIC90 (Wild-type Mtb)13.3 µM[3]

Experimental Workflows & Methodologies

Protocol 1: HATU-Mediated Amide Coupling of 2-Methyloxolan-3-amine Hydrochloride

Expertise & Causality: The hydrochloride salt of the amine is highly stable for storage but unreactive. N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to liberate the free amine without competing for the activated ester. HATU is selected over EDC/HOBt due to its superior efficiency in coupling sterically hindered secondary/primary amines (like those adjacent to a C2-methyl group) while suppressing the racemization of the chiral centers[2].

  • Preparation: Dissolve the carboxylic acid partner (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Activation: Stir the mixture at room temperature for 15 minutes to allow the formation of the active OAT ester.

  • Amine Addition: Add 2-methyloxolan-3-amine hydrochloride (1.1 eq) followed by the dropwise addition of DIPEA (3.0 eq). The excess DIPEA ensures complete neutralization of the HCl salt and maintains a basic environment.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor conversion via LC-MS.

  • Quenching & Extraction: Dilute the mixture with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3​ , 1N HCl (to remove unreacted amine), and brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via reverse-phase HPLC or flash chromatography to isolate the pure amide[2],[3].

Protocol 2: Self-Validating OXPHOS Complex I Inhibition Assay

Expertise & Causality: To ensure the observed cytotoxicity is genuinely due to OXPHOS inhibition and not off-target effects, the assay must be conducted in galactose-containing media. Cells grown in galactose are forced to rely on mitochondrial OXPHOS for ATP production, making them hypersensitive to Complex I inhibitors compared to cells grown in high-glucose media (exploiting the "Crabtree effect")[2].

  • Cell Plating: Seed MIA PaCa-2 pancreatic cancer cells in 96-well plates using DMEM supplemented with 10 mM galactose (glucose-free) and 10% FBS.

  • Compound Treatment: After 24 hours, treat cells with a serial dilution of the synthesized 2-methyloxolan-3-amine derivative (concentration range: 0.1 nM to 10 µM).

  • Controls (Self-Validation): Include a vehicle control (0.1% DMSO) and a positive control (e.g., Rotenone or IACS-010759, known Complex I inhibitors). Run a parallel plate in high-glucose media; true OXPHOS inhibitors will show a significantly higher IC50​ in glucose vs. galactose.

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO2​ atmosphere.

  • Viability Measurement: Assess cell viability using a luminescent ATP detection assay (e.g., CellTiter-Glo). The depletion of ATP in galactose media directly correlates with Complex I inhibition[2].

  • Data Analysis: Calculate the IC50​ using non-linear regression analysis.

Visualizations

Workflow A 2-Methyloxolan-3-amine Hydrochloride C HATU / DIPEA Coupling in DMF A->C B Carboxylic Acid Partner B->C D Chiral Separation (cis/trans isomers) C->D Amide Product E Biological Screening (MIC / IC50 / Ki) D->E Pure Enantiomer

Workflow for the synthesis and biological screening of 2-methyloxolan-3-amine derivatives.

MOA Ligand 2-Methyloxolan-3-amine Derivative Target Target Enzyme (e.g., Pks13 / Complex I) Ligand->Target Interacts Binding Stereospecific Binding (S2 Subsite / Thioesterase) Target->Binding Effect Enzyme Inhibition & Pathway Arrest Binding->Effect Outcome Cell Death (Mtb / Cancer Cells) Effect->Outcome

Mechanism of action for target enzyme inhibition by 2-methyloxolan-3-amine derivatives.

References

  • [2] Xue D, Xu Y, Kyani A, Roy J, Dai L, Sun D, Neamati N. "Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer." Journal of Medicinal Chemistry, nih.gov (PMC). URL:

  • [1] Ghosh AK, Williams JN, Kovela S, Takayama J, Simpson HM, Walters DE, Hattori SI, Aoki M, Mitsuya H. "Potent HIV-1 protease inhibitors incorporating squaramide-derived P2 ligands: Design, synthesis, and biological evaluation." Bioorganic & Medicinal Chemistry Letters, nih.gov (PMC). URL:

  • [3] Gomez JE, Solomon MY, Hunt DK, Geddes EJ, Bond AN, Liu C, Ulrich RJ. "Large-Scale Chemical-Genetic Interaction Profiling Identifies a Novel Small-Molecule Inhibitor of Mycobacterium tuberculosis Polyketide Synthase 13." bioRxiv. URL:

Sources

Protocols & Analytical Methods

Method

How to dissolve 2-Methyloxolan-3-amine hydrochloride for cell culture

Application Note: Reconstitution and Handling of 2-Methyloxolan-3-amine Hydrochloride for In Vitro Cell Culture Introduction & Physicochemical Profiling 2-Methyloxolan-3-amine hydrochloride (also designated as 2-methylte...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reconstitution and Handling of 2-Methyloxolan-3-amine Hydrochloride for In Vitro Cell Culture

Introduction & Physicochemical Profiling

2-Methyloxolan-3-amine hydrochloride (also designated as 2-methyltetrahydrofuran-3-amine hydrochloride) is a highly versatile cyclic aliphatic amine. It serves as a critical building block and intermediate in the synthesis of complex pharmacological agents, including phosphodiesterase 1 (PDE1) inhibitors and targeted kinase modulators[1]. When transitioning this compound from synthetic chemistry to in vitro biological evaluation, researchers must adapt its handling to meet the strict physiological parameters of cell culture, specifically regarding solvent toxicity, sterility, and buffering capacity.

Scientific Rationale: Solvent Selection & Causality

The physical state of this compound—a hydrochloride (HCl) salt—dictates its handling protocol.

  • Aqueous Superiority over DMSO : Free-base amines typically require organic solvents like Dimethyl sulfoxide (DMSO) for solubilization. However, the HCl salt formulation is intentionally designed during synthesis to maximize hydrophilicity[2]. Dissolving the compound in Ultrapure Water or 1X Phosphate-Buffered Saline (PBS) is strongly recommended. This completely circumvents the cytotoxic artifacts and membrane-permeabilizing effects associated with DMSO, which must otherwise be strictly maintained below 0.1–0.5% (v/v) in cell culture to prevent false-positive viability drops[3].

  • The pH Acidification Caveat : The dissolution of amine hydrochlorides in unbuffered water results in the dissociation of the salt, releasing protons and significantly lowering the solution's pH[4]. Introducing an acidic, highly concentrated stock directly into culture media can overwhelm the bicarbonate buffer system, causing localized cell shock and non-specific cell death. Therefore, active pH verification and neutralization of the stock solution is a mandatory step prior to cellular dosing.

Quantitative Data & Preparation Parameters

The following table summarizes the physicochemical data and standardized parameters required for robust cell culture preparation.

ParameterSpecificationRationale / Impact on Cell Culture
Molecular Weight 137.61 g/mol Essential for accurate molarity calculations during stock preparation.
Primary Solvent Ultrapure Water or 1X PBSAvoids solvent-induced cytotoxicity; leverages the salt's inherent hydrophilicity.
Target Stock Concentration 50 mM – 100 mMHigh stock concentrations ensure the final addition volume to the culture media remains <1%, preserving nutrient balance.
Sterilization Method 0.22 µm PES Syringe FiltrationSmall organic molecules can be heat-labile. Polyethersulfone (PES) ensures sterility while preventing non-specific drug binding to the membrane.
Storage Conditions -20°C (Single-use Aliquots)Prevents repeated freeze-thaw degradation and mitigates the risk of microbial contamination over time.

Experimental Protocols

Protocol A: Preparation of a 100 mM Sterile Aqueous Stock Solution This protocol is designed as a self-validating system to ensure sterility and physiological compatibility.

  • Weighing : In a clean environment, precisely weigh 13.76 mg of 2-Methyloxolan-3-amine hydrochloride powder.

  • Primary Dissolution : Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of sterile 1X PBS (or Ultrapure Water). Vortex vigorously for 30–60 seconds until the powder is completely dissolved, yielding a clear solution.

  • pH Verification (Crucial Step) : Spot 2 µL of the solution onto a high-resolution pH indicator strip.

    • Causality: The pH will likely read acidic (pH < 5.0) due to the HCl salt.

    • Adjustment: Carefully add 0.1 N NaOH in 2 µL increments, vortexing and re-testing until the pH reaches the physiological range of 7.2–7.4.

  • Sterile Filtration : Draw the neutralized solution into a sterile syringe. Attach a 0.22 µm Polyethersulfone (PES) syringe filter. Depress the plunger steadily to filter the solution into a new, sterile microcentrifuge tube.

  • Aliquoting : Divide the filtered stock into 50 µL single-use aliquots to prevent freeze-thaw cycles. Store immediately at -20°C.

Protocol B: In Vitro Cell Dosing & Self-Validation Assay

  • Media Preparation : Thaw a 50 µL aliquot of the 100 mM stock on ice. Prepare serial dilutions in pre-warmed, complete cell culture media (e.g., DMEM or RPMI supplemented with 10% FBS) to reach your target assay concentrations (e.g., 10 µM to 1 mM).

  • Self-Validation Checkpoint : Before treating the entire experimental plate, pipette 100 µL of your highest concentration media (e.g., 1 mM) into an empty well. Observe the Phenol Red indicator.

    • Validation: If the media remains pink/red, the buffering is successful. If it shifts to yellow/orange, the stock is still too acidic and requires further neutralization before application to cells.

  • Cell Treatment : Aspirate old media from the seeded cells and gently apply the compound-containing media. Incubate at 37°C in a 5% CO₂ atmosphere for the designated timepoint (e.g., 24–48 hours) before proceeding with downstream viability assays (e.g., MTT or CellTiter-Glo).

Workflow Visualization

ProtocolWorkflow A 1. Compound Weighing 2-Methyloxolan-3-amine HCl B 2. Primary Dissolution Ultrapure H2O or 1X PBS A->B C 3. pH Verification Adjust to pH 7.2 - 7.4 B->C Prevents media acidification D 4. Sterile Filtration 0.22 µm PES Membrane C->D Neutralized solution E 5. Aliquot & Storage Store at -20°C D->E Removes contaminants F 6. Assay Application Dilute in Culture Media E->F Thaw on ice prior to use

Workflow for the sterile preparation and pH-neutralized dosing of amine hydrochlorides.

References

  • Title: rac-(2R,3S)
  • Source: google.com (Google Patents)
  • Title: Application Notes: Bis(2-chloroethyl)
  • Source: nih.gov (PubMed Central)
  • Source: nih.gov (PubMed Central)

Sources

Application

Application Note: Catalytic Amination Methods for 2-Methyloxolan-3-amine Hydrochloride

Introduction & Strategic Overview 2-Methyloxolan-3-amine (also known as 2-methyltetrahydrofuran-3-amine) is a highly valuable heterocyclic building block utilized in the development of novel active pharmaceutical ingredi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

2-Methyloxolan-3-amine (also known as 2-methyltetrahydrofuran-3-amine) is a highly valuable heterocyclic building block utilized in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals . The molecule possesses two adjacent stereocenters (C2 and C3), making the stereoselective installation of the amine group a significant synthetic challenge. Furthermore, the free base is volatile and prone to degradation, necessitating its isolation as a stable hydrochloride salt.

This application note provides a comprehensive guide to the two most robust, field-proven methodologies for synthesizing 2-methyloxolan-3-amine hydrochloride from 2-methyloxolan-3-one:

  • Transition-Metal Catalyzed Reductive Amination (Chemocatalysis)

  • Enzymatic Transamination (Biocatalysis)

Each protocol is designed as a self-validating system, ensuring that researchers can monitor reaction progress and isolate high-purity products.

Transition-Metal Catalyzed Reductive Amination (Chemocatalysis)

Mechanistic Insights & Causality

Direct reductive amination of heterocyclic ketones using ammonia gas frequently leads to over-alkylation, generating unwanted secondary and tertiary amine byproducts. To circumvent this, a two-step approach utilizing a primary amine protecting group (such as benzylamine) is the industry standard .

The condensation of 2-methyloxolan-3-one with benzylamine forms a stable imine intermediate. Subsequent catalytic hydrogenation utilizing Palladium on Carbon (Pd/C) under hydrogen pressure achieves two goals simultaneously: it reduces the imine to a secondary amine and performs hydrogenolysis to cleave the benzyl group, yielding the desired primary amine. Methanol is selected as the solvent due to its excellent hydrogen solubility, while a catalytic amount of acetic acid accelerates the initial imine condensation.

Protocol 1: Pd/C Catalyzed Reductive Amination via Benzylamine

Step 1: Imine Condensation

  • In a flame-dried 250 mL round-bottom flask, dissolve 2-methyloxolan-3-one (10.0 g, 100 mmol) in anhydrous methanol (100 mL).

  • Add benzylamine (11.8 g, 110 mmol) followed by glacial acetic acid (0.5 mL) to act as an acid catalyst.

  • Stir the mixture at room temperature for 4 hours. Self-Validation Check: Monitor the reaction via GC-MS. The starting ketone peak must completely disappear, replaced by the heavier imine intermediate mass.

Step 2: Hydrogenation & Debenzylation 4. Transfer the imine solution to a high-pressure Parr reactor. 5. Carefully add 10% Pd/C (1.0 g, 10% w/w) under an inert argon blanket to prevent solvent ignition. 6. Pressurize the reactor with H₂ gas to 50 psi and stir vigorously at 40°C for 16 hours. 7. Vent the H₂ gas and purge the system with argon. 8. Filter the reaction mixture through a pad of Celite® to remove the spent Pd/C catalyst. (Caution: Spent Pd/C is highly pyrophoric; do not allow the filter cake to dry).

Step 3: Acid-Base Purification 9. Concentrate the filtrate under reduced pressure. 10. Dissolve the crude residue in 1 M HCl (50 mL) and wash with diethyl ether (2 x 50 mL) to extract neutral organic impurities (e.g., toluene byproduct). 11. Basify the aqueous layer with 2 M NaOH to pH 12, then extract the free amine with dichloromethane (3 x 50 mL). 12. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield the crude 2-methyloxolan-3-amine free base.

Biocatalytic Amination via ω -Transaminases

Mechanistic Insights & Causality

When target applications require strict stereocontrol (enantiomeric excess >99%), biocatalysis is the superior route . ω -Transaminases ( ω -TAs) utilize pyridoxal phosphate (PLP) as a cofactor to transfer an amino group from an amine donor to the ketone substrate.

Because transamination is a reversible equilibrium reaction, a massive excess of the amine donor—typically isopropylamine (IPA)—is employed to drive the reaction forward according to Le Chatelier's principle. Dimethyl sulfoxide (DMSO) is integrated as a co-solvent to enhance the aqueous solubility of the furanone substrate while maintaining enzyme stability .

Protocol 2: Enzymatic Transamination
  • Buffer Preparation: Prepare 100 mL of a 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM PLP cofactor.

  • Substrate Solubilization: Dissolve 2-methyloxolan-3-one (5.0 g, 50 mmol) in DMSO (10 mL) and add this dropwise to 90 mL of the prepared buffer.

  • Amine Donor Addition: Add isopropylamine (IPA) to achieve a final concentration of 500 mM. Carefully readjust the pH to 7.5 using 1 M HCl, as IPA is highly basic.

  • Biocatalysis: Introduce the engineered ω -Transaminase powder (250 mg). Incubate the mixture in an orbital shaker at 30°C and 200 rpm for 24 hours. Self-Validation Check: Monitor the evolution of acetone (the byproduct of IPA oxidation) using GC-FID. A plateau in acetone concentration indicates reaction completion.

  • Quenching & Extraction: Terminate the reaction by adjusting the pH to 12 with 2 M NaOH, which denatures the enzyme. Centrifuge at 5000 x g for 15 minutes to pellet the protein. Extract the aqueous supernatant with methyl tert-butyl ether (MTBE) (3 x 50 mL). Dry and concentrate the organic phase.

Downstream Processing: Hydrochloride Salt Formation

Mechanistic Insights & Causality

The isolated 2-methyloxolan-3-amine free base is susceptible to atmospheric oxidation and CO₂ absorption. Conversion to the hydrochloride salt locks the molecule into a stable, crystalline form suitable for long-term storage. Strictly anhydrous conditions must be maintained during salification; the presence of water will result in a hygroscopic, unworkable syrup rather than a crystalline powder.

Protocol 3: Salification
  • Dissolve the purified 2-methyloxolan-3-amine free base in anhydrous diethyl ether (10 volumes relative to mass).

  • Cool the solution to 0°C using an ice bath.

  • Under continuous, vigorous stirring, add a stoichiometric equivalent of 2 M HCl in diethyl ether dropwise. A white precipitate will form instantaneously.

  • Continue stirring at 0°C for 30 minutes to ensure complete precipitation.

  • Filter the crystalline solid under a nitrogen blanket, wash with cold anhydrous ether, and dry in a vacuum oven at 40°C for 12 hours.

Quantitative Data & Method Comparison

ParameterChemocatalytic Reductive AminationBiocatalytic Transamination
Primary Catalyst 10% Pd/C or Raney NickelEngineered ω -Transaminase
Stereoselectivity Low to Moderate (Diastereomeric mixture)Extremely High (ee > 99%)
Typical Yield 75% - 85%80% - 90%
Reaction Conditions 40°C, 50 psi H₂, Methanol30°C, Atmospheric, Aqueous pH 7.5 / DMSO
Key Byproducts Toluene (from debenzylation)Acetone (from isopropylamine)
Scalability High (Requires pressure reactors)High (Requires precise pH/temp control)

Workflow & Pathway Visualizations

Workflow cluster_chemo Chemocatalytic Route cluster_bio Biocatalytic Route Ketone 2-Methyloxolan-3-one (Starting Material) Imine Imine Formation (+ Benzylamine) Ketone->Imine Chemical Transam w-Transaminase (+ Isopropylamine) Ketone->Transam Enzymatic RedAmin Hydrogenation (Pd/C, H2) Imine->RedAmin Salt Salt Formation (HCl in Ether) RedAmin->Salt Transam->Salt Product 2-Methyloxolan-3-amine HCl (Final Product) Salt->Product

Caption: Workflow comparison of chemocatalytic and biocatalytic amination routes.

PLP_Cycle E_PLP Enzyme-PLP (Resting State) E_PMP Enzyme-PMP (Aminated State) E_PLP->E_PMP Transfers NH2 Product 2-Methyloxolan-3-amine (Product) E_PLP->Product Releases AmineDonor Isopropylamine (Amine Donor) AmineDonor->E_PLP Binds E_PMP->E_PLP Transfers NH2 Acetone Acetone (Byproduct) E_PMP->Acetone Releases Ketone 2-Methyloxolan-3-one (Substrate) Ketone->E_PMP Binds

Caption: PLP-dependent catalytic cycle of omega-transaminase for chiral amine synthesis.

References

  • Patent Literature on Heterocyclic Amination Title: WO2001005769A2 - Fungicidal heterocyclic aromatic amides and their compositions, methods of use and preparation Source: Google Patents URL:[1]

  • Biocatalytic Reduction Methodologies Title: Highly Enantioselective Reduction of a Small Heterocyclic Ketone: Biocatalytic Reduction of Tetrahydrothiophene-3-one to the Corresponding (R)-Alcohol Source: ResearchGate URL:[Link][2]

  • Enzymatic Synthesis & Green Media Title: Improving the environmental compatibility of enzymatic synthesis of sugar-based surfactants using green reaction media Source: ResearchGate URL:[Link][3]

Sources

Method

Chromatographic separation of 2-Methyloxolan-3-amine hydrochloride enantiomers

As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical hurdles presented by 2-Methyloxolan-3-amine hydrochloride (also known as 2-methyltetrahydrofuran-3-amine HCl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical hurdles presented by 2-Methyloxolan-3-amine hydrochloride (also known as 2-methyltetrahydrofuran-3-amine HCl).

Executive Summary & Mechanistic Context

2-Methyloxolan-3-amine is a highly polar, aliphatic primary amine containing two adjacent stereocenters (C2 and C3), resulting in four possible stereoisomers (two cis and two trans enantiomers)[1]. Chromatographic resolution of this compound presents two primary challenges:

  • Lack of a UV Chromophore: The aliphatic oxolane ring cannot be detected via standard UV/Vis detectors, necessitating either Mass Spectrometry (MS)/Charged Aerosol Detection (CAD) or pre-column derivatization.

  • Lack of π-π Interaction Sites: Traditional Pirkle-type or standard polysaccharide chiral stationary phases (CSPs) struggle to resolve this free amine without basic additives or derivatization[2].

The Strategy: To achieve baseline resolution, we must exploit the primary amine functionality. This guide details two orthogonal, self-validating methodologies: a direct LC-MS method utilizing a crown ether-based CSP[3], and an indirect LC-UV method utilizing pre-column derivatization coupled with a polysaccharide CSP.

The Causality of Crown Ether Chiral Recognition

For direct analysis, immobilized crown ether selectors, such as the CROWNPAK® CR-I(+), are the gold standard for primary amines[4]. The chiral recognition mechanism is driven by host-guest inclusion complexation . The 18-crown-6 ether cavity selectively encapsulates the protonated primary amine (-NH₃⁺) via three highly directional hydrogen bonds[5]. Because this interaction strictly requires the amine to be fully protonated, the mobile phase must be highly acidic (pH < 2.0). Furthermore, because inclusion complexation is an exothermic process, maintaining a lower column temperature thermodynamically favors the complex, thereby enhancing enantioselectivity[5].

Mechanism Amine 2-Methyloxolan-3-amine HCl Salt Protonation Acidic Mobile Phase (pH < 2.0) Amine->Protonation Ammonium Protonated Amine (-NH3+) Protonation->Ammonium Ionization Complex Host-Guest Inclusion Complex (Stereoselective) Ammonium->Complex Hydrogen Bonding Crown CROWNPAK CR-I(+) (18-Crown-6 Ether) Crown->Complex Cavity Match

Mechanistic pathway of stereoselective host-guest inclusion complexation on Crownpak CR-I(+).

Method Selection Workflow

Depending on your laboratory's instrumental capabilities, select the appropriate workflow below.

MethodSelection Start Target: 2-Methyloxolan-3-amine (Primary Aliphatic Amine) Detector Available Detection? Start->Detector MS_CAD LC-MS or CAD Detector->MS_CAD Yes UV_Vis UV/Vis Only Detector->UV_Vis No CrownPak Direct Separation CROWNPAK CR-I(+) Acidic Mobile Phase MS_CAD->CrownPak Deriv Pre-column Derivatization (e.g., FMOC-Cl) UV_Vis->Deriv PolyCSP Polysaccharide CSP (e.g., CHIRALPAK IG) Normal Phase Deriv->PolyCSP

Workflow for selecting the optimal chiral separation strategy for aliphatic primary amines.

Protocol A: Direct LC-MS Analysis via Crown Ether CSP

This approach is non-destructive and requires minimal sample preparation.

Table 1: Direct LC-MS Chromatographic Conditions

ParameterSpecificationScientific Rationale
Column Daicel CROWNPAK® CR-I(+), 3.0 × 150 mm, 5 µmImmobilized 18-crown-6 ether specifically targets primary amines[3].
Mobile Phase H₂O (pH 1.5 with HClO₄) / Acetonitrile (85:15 v/v)pH < 2 ensures full protonation (-NH₃⁺); ACN reduces hydrophobic tailing of the oxolane ring.
Flow Rate 0.4 mL/minOptimizes mass transfer kinetics within the crown ether cavity.
Temperature 25 °C (or lower, e.g., 15 °C)Inclusion complexation is exothermic; lower temperatures drastically improve chiral resolution[5].
Detection MS (ESI+) SIM m/z 102.1Overcomes the lack of a UV chromophore. (Note: Free base MW is 101.15, [M+H]⁺ = 102.1).
Injection Vol. 2 µLPrevents column overloading and maintains peak symmetry.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Add perchloric acid (HClO₄) to HPLC-grade water until pH 1.5 is reached. Mix 85 parts of this acidic aqueous solution with 15 parts HPLC-grade acetonitrile. Degas thoroughly. (Note: Trifluoroacetic acid can be substituted if HClO₄ is deemed too harsh for your specific MS source).

  • Sample Preparation: Dissolve 2-Methyloxolan-3-amine hydrochloride directly in the mobile phase to a final concentration of 0.1 mg/mL. Crucial: Using the mobile phase as the diluent prevents solvent-mismatch peak distortion at the solvent front.

  • System Equilibration: Flush the CROWNPAK CR-I(+) column with the mobile phase at 0.4 mL/min for at least 20 column volumes until the MS baseline and system pressure stabilize.

  • Acquisition: Inject 2 µL of the sample. Monitor the [M+H]⁺ ion at m/z 102.1.

  • Self-Validation Check: Verify that distinct peaks representing the enantiomeric pairs are observed. On a CR(+) column, the (R)-configuration at the primary amine center typically elutes before the (S)-configuration.

Protocol B: FMOC-Derivatization & Polysaccharide CSP (LC-UV)

For laboratories lacking LC-MS, pre-column derivatization with 9-Fluorenylmethyl chloroformate (FMOC-Cl) is required. FMOC-Cl reacts rapidly with primary amines to form a stable carbamate. The bulky fluorenyl group enables UV detection and introduces robust π-π interaction sites, allowing enantiomers to be resolved on standard immobilized polysaccharide CSPs.

Table 2: FMOC-Derivatization LC-UV Chromatographic Conditions

ParameterSpecificationScientific Rationale
Column CHIRALPAK® IG, 4.6 × 250 mm, 5 µmAmylose-based CSP provides robust π-π and dipole interactions with the FMOC group.
Mobile Phase Hexane / Isopropanol (80:20 v/v)Normal-phase conditions maximize hydrogen bonding with the newly formed carbamate linkage.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns, balancing speed and backpressure.
Temperature 25 °CStandard operating temperature for polysaccharide CSPs.
Detection UV at 254 nm or 265 nmThe FMOC group provides strong UV absorbance, enabling standard HPLC use.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M sodium borate buffer and adjust to pH 8.5 using 0.1 M NaOH.

  • Reagent Preparation: Dissolve FMOC-Cl in anhydrous acetonitrile to a concentration of 10 mM.

  • Derivatization Reaction: In a 2 mL amber vial, combine 100 µL of 2-Methyloxolan-3-amine HCl aqueous solution (1 mg/mL), 400 µL of borate buffer, and 500 µL of FMOC-Cl reagent.

  • Incubation: Vortex for 30 seconds and incubate at room temperature for 15 minutes. Crucial: The mildly basic pH ensures the amine is nucleophilic enough (free base form) to attack the FMOC-Cl without rapidly hydrolyzing the reagent.

  • Quenching: Add 10 µL of ethanolamine to quench excess FMOC-Cl, preventing interfering reagent peaks in the chromatogram.

  • Extraction: Extract the FMOC-derivative using 1 mL of ethyl acetate. Evaporate the organic layer under a gentle stream of N₂ and reconstitute in 1 mL of Hexane/IPA (80:20).

  • Acquisition: Inject 5 µL onto the CHIRALPAK IG column and monitor at 254 nm.

System Suitability & Self-Validation

To ensure the integrity of the generated data, the chromatographic system must pass the following self-validating criteria before sample analysis proceeds.

Table 3: System Suitability Criteria

MetricAcceptance CriterionCorrective Action if Failed
Resolution (Rs) ≥ 1.5 between all enantiomeric pairsProtocol A: Decrease column temperature by 5 °C. Protocol B: Decrease IPA concentration to 15%.
Tailing Factor (Tf) ≤ 1.5Protocol A: Verify mobile phase pH is strictly ≤ 1.5. Amine tailing indicates incomplete protonation.
Retention Factor (k') ≥ 2.0 for the first eluting peakDecrease the organic modifier (ACN or IPA) concentration to increase retention.
Signal-to-Noise (S/N) ≥ 10 for lowest concentration standardProtocol A: Optimize MS source parameters. Protocol B: Ensure complete derivatization (check pH 8.5).

Sources

Application

Application Notes &amp; Protocols for In Vivo Dosing of 2-Methyloxolan-3-amine hydrochloride

Disclaimer: These application notes provide a framework for developing in vivo dosing protocols for 2-Methyloxolan-3-amine hydrochloride. As of the date of this document, specific, peer-reviewed in vivo dosing protocols...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: These application notes provide a framework for developing in vivo dosing protocols for 2-Methyloxolan-3-amine hydrochloride. As of the date of this document, specific, peer-reviewed in vivo dosing protocols for this compound are not publicly available. The following guidelines are synthesized from general principles of preclinical drug development, and toxicological data from structurally related compounds. Researchers must conduct compound-specific dose-finding and toxicity studies to establish a safe and effective dosing regimen.

Introduction and Pre-Dosing Considerations

2-Methyloxolan-3-amine hydrochloride is a heterocyclic amine whose biological activity is an area of active investigation. As with any novel chemical entity, establishing a robust in vivo dosing protocol is a critical step in elucidating its pharmacokinetic, pharmacodynamic, and toxicological profile. This guide provides a comprehensive framework for researchers to rationally design and execute initial in vivo studies.

The primary challenge in developing a dosing protocol for a novel compound is the absence of established data. Therefore, the initial steps must focus on safety, tolerability, and the determination of a therapeutic window. The protocols outlined below are designed to systematically gather this essential information.

Compound Characterization and Purity

Before any in vivo administration, the identity and purity of the 2-Methyloxolan-3-amine hydrochloride test article must be rigorously confirmed.

  • Identity Verification: Techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry should be used to confirm the chemical structure.

  • Purity Assessment: High-performance liquid chromatography (HPLC) is recommended to determine the purity of the compound, which should ideally be above 95% for initial in vivo studies.[1]

Vehicle Selection and Formulation

The choice of vehicle for administration is critical for ensuring the bioavailability and stability of the compound, while minimizing any confounding biological effects of the vehicle itself.

  • Solubility Testing: The solubility of 2-Methyloxolan-3-amine hydrochloride should be tested in a panel of common, biocompatible vehicles. Given its hydrochloride salt form, initial testing should begin with aqueous-based solutions.

    • Sterile Water for Injection

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 0.9% Saline

    • Aqueous solutions with co-solvents such as PEG300, DMSO, or ethanol, if aqueous solubility is limited.[2]

  • Formulation Stability: Once a suitable vehicle is identified, the stability of the formulation should be assessed at the intended storage and administration temperatures.

Table 1: Example Vehicle Screening Panel

VehicleSolubility at RT (mg/mL)pHOsmolality (mOsm/kg)Notes
Sterile Water for InjectionTo be determined (TBD)TBDTBDInitial starting point due to the hydrochloride salt.
PBS, pH 7.4TBD7.4~290Physiologically buffered, good for maintaining pH.
5% DMSO / 40% PEG300 / 55% SalineTBDTBDTBDFor compounds with lower aqueous solubility.[2]
10% Ethanol / 90% SalineTBDTBDTBDAnother option for compounds requiring a co-solvent.

Proposed Protocol for Initial In Vivo Studies: Dose-Range Finding and MTD Determination

The first in vivo study for a novel compound is typically an acute or sub-acute dose-range finding study to determine the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose that does not cause unacceptable toxicity over a specified period. This is a crucial step before proceeding to efficacy studies.[3]

Experimental Design
  • Animal Model: A common starting point is the use of healthy, young adult rodents, such as C57BL/6 mice or Sprague-Dawley rats.

  • Group Size: A minimum of 3-5 animals per sex per dose group is recommended for initial dose-range finding.

  • Route of Administration: The choice of administration route (e.g., oral (PO), intraperitoneal (IP), intravenous (IV)) will depend on the intended clinical application and the compound's physicochemical properties.[4] Oral gavage is a common route for initial screening.[2]

  • Dosing Schedule: For an acute toxicity study, a single dose is administered. For a sub-acute study, daily dosing for 5-14 days is common.

  • Dose Selection: In the absence of prior data, dose selection can be guided by in vitro cytotoxicity data (e.g., starting at doses where the projected Cmax is 10-100x the in vitro IC50) or by a modified Fibonacci dose escalation scheme.

Step-by-Step Protocol: Sub-Acute MTD Study (14-Day)
  • Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the study.

  • Randomization and Grouping: Randomize animals into dose groups (e.g., Vehicle, 10 mg/kg, 30 mg/kg, 100 mg/kg, 300 mg/kg).

  • Formulation Preparation: Prepare the dosing formulation of 2-Methyloxolan-3-amine hydrochloride in the selected vehicle. Ensure homogeneity and concentration accuracy.

  • Daily Dosing: Administer the compound daily for 14 consecutive days via the chosen route (e.g., oral gavage).

  • Monitoring:

    • Clinical Observations: Observe animals at least twice daily for any signs of toxicity, including changes in posture, activity, breathing, and presence of piloerection or tremors.

    • Body Weight: Record the body weight of each animal daily. A sustained body weight loss of >15-20% is often a key endpoint.[5]

    • Food and Water Intake: Monitor food and water consumption, as significant changes can indicate toxicity.

  • Terminal Procedures (Day 15):

    • Blood Collection: Collect blood via cardiac puncture for complete blood count (CBC) and serum chemistry analysis to assess organ function (e.g., liver enzymes ALT/AST, kidney markers BUN/creatinine).

    • Necropsy and Organ Weights: Perform a gross necropsy on all animals. Collect and weigh major organs (liver, kidneys, spleen, heart, lungs, brain).

    • Histopathology: Preserve major organs in 10% neutral buffered formalin for potential histopathological analysis, especially for dose groups showing signs of toxicity.

Data Analysis and MTD Determination

The MTD is determined based on the collective data. Key indicators of dose-limiting toxicity include:

  • Significant body weight loss.

  • Severe, irreversible clinical signs of toxicity.

  • Significant alterations in hematology or serum chemistry parameters.

  • Gross or microscopic pathological findings in vital organs.

The NOAEL (No Observed Adverse Effect Level) from related compounds can provide a starting point for dose selection. For instance, 2-methyloxolane has a reported NOAEL of 100 mg/kg/day in a reproductive toxicity study in rats.[6][7] While not the same compound, this suggests that doses in this range may be tolerated, but this must be confirmed experimentally.

Visualization of Experimental Workflow

Diagram 1: MTD Determination Workflow

MTD_Workflow cluster_prep Phase 1: Preparation cluster_study Phase 2: In Vivo Study cluster_analysis Phase 3: Analysis & Endpoint Compound_Char Compound Characterization (Purity, Identity) Vehicle_Screen Vehicle Selection & Formulation Compound_Char->Vehicle_Screen Acclimation Animal Acclimation (7 days) Vehicle_Screen->Acclimation Dosing Daily Dosing (e.g., 14 days) Acclimation->Dosing Monitoring Daily Monitoring (Body Weight, Clinical Signs) Dosing->Monitoring Terminal_Procedures Terminal Procedures (Blood, Necropsy, Organs) Monitoring->Terminal_Procedures Data_Analysis Data Analysis (Pathology, Bloodwork) Terminal_Procedures->Data_Analysis MTD_Determination MTD Determination Data_Analysis->MTD_Determination

Caption: Workflow for Maximum Tolerated Dose (MTD) determination.

Hypothetical Efficacy Study Protocol

Once the MTD and a well-tolerated dose range are established, efficacy studies can be designed. The specific design will depend on the therapeutic hypothesis for 2-Methyloxolan-3-amine hydrochloride. Below is a general framework for an oncology model.

Experimental Design
  • Animal Model: Use an appropriate tumor model, such as a syngeneic model (e.g., C26 colon carcinoma in Balb/c mice) or a xenograft model (human cancer cells in immunocompromised mice).[5]

  • Tumor Implantation: Inoculate animals with tumor cells. For subcutaneous models, this involves injecting a suspension of cells into the flank.[5]

  • Treatment Initiation: Begin treatment when tumors reach a palpable, measurable size (e.g., 50-100 mm³).

  • Dose Groups:

    • Group 1: Vehicle Control

    • Group 2: 2-Methyloxolan-3-amine hydrochloride at a well-tolerated dose (e.g., 0.5x MTD)

    • Group 3: Positive Control (an established therapeutic for the chosen cancer model)

  • Endpoints:

    • Primary: Tumor growth inhibition. Tumor volume should be measured regularly (e.g., 2-3 times per week) using calipers.

    • Secondary: Survival, body weight, and any observable signs of toxicity.

    • Exploratory: At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., target engagement assays, immunohistochemistry).

Diagram 2: Efficacy Study Workflow

Efficacy_Workflow cluster_setup Setup Phase cluster_treatment Treatment Phase cluster_endpoint Endpoint Phase Tumor_Implant Tumor Cell Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implant->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Start Initiate Dosing (Vehicle, Test Article, Positive Control) Randomization->Treatment_Start Monitoring Regular Monitoring (Tumor Volume, Body Weight) Treatment_Start->Monitoring Study_End Study Termination (Pre-defined endpoint) Monitoring->Study_End Data_Collection Final Data Collection (Tumor Weights, Survival) Study_End->Data_Collection Analysis Statistical Analysis of Efficacy Data_Collection->Analysis

Caption: General workflow for an in vivo tumor model efficacy study.

Conclusion and Future Directions

The protocols described provide a systematic and safety-conscious approach to initiating in vivo studies with 2-Methyloxolan-3-amine hydrochloride. The causality behind this multi-step process is rooted in the fundamental principles of toxicology and pharmacology: establish safety before evaluating efficacy.[3] Each step is a self-validating system; for instance, the MTD study validates the dose selection for the subsequent efficacy studies.

Future work will involve pharmacokinetic (PK) studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which will further refine the dosing regimen.[4][8] These data, combined with efficacy and safety results, will provide a comprehensive understanding of the in vivo potential of 2-Methyloxolan-3-amine hydrochloride.

References

  • EvitaChem. (n.d.). Buy 2-Ethenyloxan-3-amine hydrochloride (EVT-12446629).
  • U.S. Food and Drug Administration. (2023). NDA 217603 Non-Clinical Review(s).
  • PMC. (2011). PRECLINICAL EXPERIMENTAL THERAPEUTICS AND PHARMACOLOGY. Neuro Oncol., 13(Suppl 3), iii107–iii120.
  • Gherman, C. D., et al. (n.d.). In Vivo Double Targeting of C26 Colon Carcinoma Cells and Microenvironmental Protumor Processes Using Liposomal Simvastatin. PMC.
  • Publisso. (2022). Methylamine.
  • Synthesis of some Amide derivatives and their Biological activity. (n.d.).
  • Enamine. (n.d.). In Vivo PK/Tox.
  • Verdegaal, A. A. M., et al. (n.d.). Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2. PMC.
  • EFSA Panel on Food Contact Materials, Enzymes and Processing Aids (CEP). (2022). Safety assessment of 2‐methyloxolane as a food extraction solvent. PMC - NIH.
  • EFSA Panel on Food Contact Materials, Enzymes and Processing Aids (CEP). (2022). Safety assessment of 2-methyloxolane as a food extraction solvent. PubMed.
  • In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. (2025).
  • NextSDS. (n.d.). methyl[(2-methyloxolan-3-yl)methyl]amine — Chemical Substance Information.
  • Methylamine hydrochloride: Application, Pharmacokinetics, Toxicity, storage, Preparation. (2023).
  • Phosphinothricin Acetyltransferases Identified Using In Vivo, In Vitro, and Bioinformatic Analyses. (2016). PubMed.
  • Sigma-Aldrich. (n.d.). (3R)-N-methyloxolan-3-amine hydrochloride | 1292324-63-0.
  • Sigma-Aldrich. (n.d.). (3R)-N-methyloxolan-3-amine hydrochloride | 1292324-63-0.
  • PRECLINICAL RESEARCH IN HUMAN DRUG DEVELOPMENT. (n.d.).
  • Van der Veen, J., et al. (2022). Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization Optimization for 2-Methyloxolan-3-amine Hydrochloride

Welcome to the Technical Support Center for the isolation and purification of 2-Methyloxolan-3-amine hydrochloride (also known as 2-methyltetrahydrofuran-3-amine hydrochloride)[1]. As a small cyclic ether containing a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Methyloxolan-3-amine hydrochloride (also known as 2-methyltetrahydrofuran-3-amine hydrochloride)[1]. As a small cyclic ether containing a primary amine, this molecule presents unique challenges during salt formation and crystallization. Its high polarity, propensity for hydrogen bonding, and extreme hygroscopicity frequently lead to liquid-liquid phase separation (LLPS), commonly referred to in the laboratory as "oiling out".

Designed for researchers and drug development professionals, this guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure robust, scalable crystallization.

Part 1: Troubleshooting & FAQs

Q1: During salt formation, my 2-Methyloxolan-3-amine hydrochloride forms a biphasic syrup (oils out) instead of crystallizing. Why does this happen, and how can I force nucleation?

The Causality: Oiling out occurs when the supersaturation trajectory of your solution intersects the binodal curve of a miscibility gap before crossing the solubility curve. For amine hydrochlorides, this is severely exacerbated by the presence of water (even trace amounts from aqueous HCl). Water drastically lowers the melting point of the solute-rich phase, keeping it liquid at room temperature instead of allowing a rigid crystal lattice to form.

The Solution:

  • Thermodynamic Bypass (Reactive Crystallization): To completely exclude water, abandon aqueous HCl. Instead, utilize an in situ anhydrous HCl generation strategy. By adding a trialkylsilyl chloride (e.g., TMSCl) to the free base dissolved in a solvent containing an alcohol (e.g., ethanol), anhydrous HCl is generated slowly and continuously. This controls the supersaturation rate, allowing the system to bypass the LLPS region and nucleate directly as a pure crystal[2].

  • Kinetic Seeding (Monotectic Control): If you must use a solvent system prone to LLPS, you must cool the biphasic mixture below its monotectic temperature (the exact point where the solute-rich oil solidifies) before introducing seed crystals. Seeding a liquid-liquid mixture above this temperature will simply cause the seeds to dissolve into the oil[3].

Q2: How do I select the optimal solvent/anti-solvent system for this specific amine hydrochloride?

The Causality: 2-Methyloxolan-3-amine hydrochloride relies on the protonated amine and the chloride counterion for its lattice energy. Highly polar protic solvents (methanol, water) solvate these ions too effectively, preventing crystallization. Conversely, strictly non-polar solvents (heptane, alkanes) cause the salt to crash out amorphously or oil out immediately due to an excessively steep solubility gradient.

The Solution: You need a binary system that provides a wide Metastable Zone Width (MZW). A mixture of Isopropanol (IPA) as the solvent and Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) as the anti-solvent strikes the perfect balance. The ether oxygen in MTBE provides weak hydrogen bond acceptance to stabilize the solute in solution just enough to prevent rapid crashing, promoting ordered crystal growth.

Part 2: Quantitative Data Presentation

To streamline your solvent selection, refer to the empirical screening matrix below, optimized for small-molecule cyclic amine hydrochlorides.

Solvent System (Solvent : Anti-Solvent)Polarity Index GradientEstimated Solute Solubility (mg/mL at 25°C)LLPS (Oiling Out) RiskRecommended Application
Water : Acetone High to Moderate> 500Very HighAvoid; practically guarantees oiling out due to water content.
Methanol : Heptane High to Non-polar~ 150HighPoor miscibility of solvents causes local supersaturation and gumming.
Ethanol : EtOAc Moderate to Low~ 45LowExcellent for standard cooling crystallization profiles.
IPA : MTBE Moderate to Low~ 20Very LowOptimal for anti-solvent crystallization; provides a wide MZW.
EtOAc (Reactive) Low< 5None (if anhydrous)Optimal for TMSCl-mediated reactive crystallization.

Part 3: Experimental Methodologies

Protocol A: Anhydrous Reactive Crystallization (TMSCl Method)

This self-validating protocol utilizes in situ acid generation to eliminate water-induced oiling out, ensuring high-purity crystalline yields[2].

  • Preparation: Dissolve 1.0 equivalent of 2-Methyloxolan-3-amine free base in 10 volumes of anhydrous Ethyl Acetate (EtOAc) in a dry, nitrogen-purged reactor.

  • Alcohol Addition: Add 1.1 equivalents of absolute Ethanol to the reactor. Stir at 200 rpm and cool the mixture to 0–5°C using an ice bath. (Causality: Ethanol serves as the reactant for TMSCl, and the low temperature controls the exothermic generation of HCl).

  • Acid Generation: Dropwise add 1.1 equivalents of Trimethylsilyl chloride (TMSCl) over 30 minutes. (Causality: TMSCl reacts with Ethanol to form Trimethylethoxysilane and anhydrous HCl. The slow addition dictates the rate of supersaturation).

  • Nucleation and Aging: Once addition is complete, maintain the temperature at 5°C for 2 hours. Spontaneous nucleation of the hydrochloride salt should occur within the first 30 minutes as a fine white suspension.

  • Isolation: Filter the resulting crystalline suspension under a nitrogen blanket to prevent atmospheric moisture absorption. Wash the filter cake with 2 volumes of cold, anhydrous EtOAc.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours to a constant weight.

Protocol B: Anti-Solvent Crystallization with Monotectic Seeding

Use this protocol if isolating the salt from an existing aqueous/organic mixture where LLPS is unavoidable[3].

  • Concentration: Concentrate the crude 2-Methyloxolan-3-amine hydrochloride solution in Isopropanol (IPA) to approximately 5 volumes (relative to theoretical mass) via rotary evaporation.

  • Anti-Solvent Addition: Heat the solution to 50°C. Slowly add MTBE (anti-solvent) dropwise until the solution becomes persistently cloudy (indicating the onset of LLPS).

  • Thermal Cycling: Heat the mixture slightly to 55°C until it clarifies into a single phase, then cool at a highly controlled rate of 0.5°C/min down to 10°C. (Causality: Slow cooling ensures the system crosses the monotectic temperature, transitioning the potential "oil" phase into a supersaturated state).

  • Seeding: At 10°C, add 1% w/w of pure 2-Methyloxolan-3-amine hydrochloride seed crystals. Hold the temperature for 4 hours to allow the crystal lattice to consume the supersaturation.

  • Isolation: Filter, wash with cold MTBE, and immediately transfer to a vacuum desiccator.

Part 4: Visualizations

G Start Oiling Out Observed (LLPS) Check Is water present in the system? Start->Check WaterYes Switch to Anhydrous Reactive Crystallization Check->WaterYes Yes WaterNo Analyze Phase Diagram Check->WaterNo No Adjust Adjust Solvent Ratio (Increase Anti-solvent) WaterNo->Adjust Seed Cool below Monotectic Temp & Add Seeds WaterNo->Seed

Logical decision tree for troubleshooting liquid-liquid phase separation (oiling out).

G FreeBase Free Base in EtOAc AddEtOH Add 1.1 eq Ethanol FreeBase->AddEtOH AddTMSCl Add TMSCl at 0-5°C AddEtOH->AddTMSCl Reaction In Situ HCl Generation AddTMSCl->Reaction Nucleation Controlled Nucleation Reaction->Nucleation Isolation Filtration & Vacuum Drying Nucleation->Isolation

Workflow for anhydrous reactive crystallization using TMSCl to generate HCl in situ.

References

  • Title: Organic Experiments - Cleaning Up and Oiling Out Source: National Academic Digital Library of Ethiopia URL: [Link]

  • Title: Process development and scale-up of AZD7545, a PDK inhibitor Source: ResearchGate URL: [Link]

  • Title: EP2145890B1 - Crystallization of hydrohalides of pharmaceutical compounds Source: Google Patents URL

Sources

Optimization

Technical Support Center: Optimizing the Extraction of 2-Methyloxolan-3-amine Hydrochloride and Minimizing Byproduct Formation

Welcome to the Technical Support Center for the synthesis and purification of 2-Methyloxolan-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-Methyloxolan-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and, specifically, the extraction of this valuable compound. As your dedicated scientific resource, this center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and purity of your final product. Our approach is grounded in established chemical principles and field-proven insights to empower you with the knowledge to overcome experimental hurdles.

Introduction to the Synthesis of 2-Methyloxolan-3-amine Hydrochloride

The primary route to 2-Methyloxolan-3-amine is through the reductive amination of 2-methyltetrahydrofuran-3-one. This common and effective transformation involves the reaction of the ketone with an amine source, typically ammonia, to form an intermediate imine, which is then reduced to the desired primary amine. The final step involves the formation of the hydrochloride salt to improve stability and handling.

While seemingly straightforward, this process is not without its challenges. The formation of byproducts can complicate the purification process, leading to reduced yields and compromised purity. This guide will focus on strategies to mitigate these issues, particularly during the critical extraction phase.

Troubleshooting Guide: Byproduct Formation and Extraction Issues

This section addresses specific problems you may encounter during your experiment. The question-and-answer format is designed to provide direct and actionable solutions.

Q1: My final product purity is low after extraction, and I suspect the presence of byproducts. What are the likely impurities, and how can I prevent their formation?

A1: Low purity is often attributable to several byproducts inherent to the reductive amination process. Understanding their origin is key to prevention.

Common Byproducts and Mitigation Strategies:

ByproductStructureCausePrevention & Mitigation Strategies
2-Methyloxolan-3-ol Over-reduction of the starting ketone, 2-methyltetrahydrofuran-3-one, by the reducing agent. This is more prevalent with highly reactive reducing agents.- Use a milder reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over more aggressive hydrides like sodium borohydride (NaBH₄) as it is more selective for the imine intermediate.[1] - Control reaction temperature: Perform the reduction at a lower temperature to decrease the rate of ketone reduction.
Secondary Amine (Bis(2-methyloxolan-3-yl)amine) The primary amine product can act as a nucleophile and react with another molecule of the starting ketone to form a new imine, which is then reduced.- Use a large excess of ammonia: This shifts the equilibrium towards the formation of the primary imine, minimizing the opportunity for the product amine to react.[1]
Unreacted 2-methyltetrahydrofuran-3-one Incomplete reaction due to insufficient reaction time, inadequate amount of reducing agent, or poor reaction conditions.- Monitor the reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction has gone to completion. - Ensure stoichiometry: Use a slight excess of the reducing agent.
Q2: I am having difficulty separating the 2-Methyloxolan-3-ol byproduct from my desired amine during extraction. What is the best approach?

A2: The separation of the alcohol byproduct from the amine relies on the difference in their acid-base properties. A pH-swing extraction is the most effective method.[2]

Detailed Protocol for pH-Swing Extraction:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or 2-methyltetrahydrofuran (2-MeTHF). 2-MeTHF is a greener solvent alternative to THF with the advantage of limited water miscibility, which aids in cleaner phase separations.[3][4]

  • Acidic Wash (Forward Extraction):

    • Transfer the organic solution to a separatory funnel.

    • Add an aqueous solution of a dilute acid, such as 1M hydrochloric acid (HCl). The pH of the aqueous phase should be at least 2 units below the pKa of the amine's conjugate acid to ensure complete protonation.[2]

    • Gently shake the funnel, venting frequently. This will convert the basic 2-Methyloxolan-3-amine into its water-soluble hydrochloride salt, which will partition into the aqueous layer.

    • The neutral 2-Methyloxolan-3-ol byproduct and any unreacted ketone will remain in the organic layer.

    • Separate the aqueous layer. Repeat the acidic wash on the organic layer to ensure complete extraction of the amine.

  • Basification and Back Extraction:

    • Combine the acidic aqueous extracts in a clean flask and cool in an ice bath.

    • Slowly add a base, such as 2M sodium hydroxide (NaOH), with stirring until the pH is significantly above the pKa of the amine's conjugate acid (typically pH 11-12).[2] This deprotonates the amine hydrochloride, converting it back to the free amine, which is less water-soluble.

    • Transfer the basified aqueous solution to a separatory funnel.

    • Add a fresh portion of the organic solvent (e.g., diethyl ether or 2-MeTHF).

    • Shake gently to extract the free amine into the organic layer.

    • Separate the organic layer. Repeat the extraction of the aqueous layer with fresh organic solvent to maximize recovery.

  • Drying and Concentration:

    • Combine the organic extracts containing the purified free amine.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the purified free amine.

dot

pH_Swing_Extraction cluster_0 Initial State cluster_1 Forward Extraction cluster_2 Back Extraction Crude_Mixture Crude Reaction Mixture (Amine, Alcohol, Ketone) in Organic Solvent Add_Acid Add Dilute HCl (aq) Crude_Mixture->Add_Acid Separate_1 Separate Layers Add_Acid->Separate_1 Aqueous_Layer_1 Aqueous Layer (Amine Hydrochloride) Separate_1->Aqueous_Layer_1 Contains Product Organic_Layer_1 Organic Layer (Alcohol, Ketone) Separate_1->Organic_Layer_1 Contains Byproducts Add_Base Add NaOH (aq) to Aqueous Layer Aqueous_Layer_1->Add_Base Add_Organic Add Fresh Organic Solvent Add_Base->Add_Organic Separate_2 Separate Layers Add_Organic->Separate_2 Aqueous_Layer_2 Aqueous Layer (Salts) Separate_2->Aqueous_Layer_2 Waste Organic_Layer_2 Organic Layer (Purified Free Amine) Separate_2->Organic_Layer_2 Purified Product

Caption: Workflow for pH-swing extraction to separate the amine from neutral byproducts.

Frequently Asked Questions (FAQs)

Q3: After isolating the free amine, what is the best way to form and purify the hydrochloride salt?

A3: The hydrochloride salt can be formed by treating a solution of the free amine with hydrochloric acid. Crystallization is then an excellent method for final purification.[5][6]

Protocol for Hydrochloride Salt Formation and Crystallization:

  • Dissolution: Dissolve the purified free amine in a suitable solvent. Anhydrous solvents like diethyl ether, isopropanol, or ethyl acetate are commonly used.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in the same solvent (e.g., HCl in diethyl ether) or bubble anhydrous HCl gas through the solution until the mixture is acidic (test with litmus paper).

  • Crystallization: The amine hydrochloride salt will precipitate out of the solution. Allow the mixture to stand, preferably at a low temperature, to maximize crystal formation.

  • Isolation: Collect the crystals by filtration. Wash the crystals with a small amount of cold, anhydrous solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Q4: Can I use aqueous HCl for the salt formation?

A4: While it is possible to use aqueous HCl, it is generally not recommended for the final crystallization step if a highly pure, anhydrous product is desired. The presence of water can affect the crystal structure and may lead to the incorporation of water into the crystal lattice (formation of a hydrate). Using an anhydrous system is preferable for obtaining a pure, non-hygroscopic solid.

Q5: How can I confirm the purity of my final 2-Methyloxolan-3-amine hydrochloride product?

A5: A combination of analytical techniques should be used to confirm the purity and structure of your compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free amine.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample by separating it from any residual impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

References

  • Benchchem. (2025). optimizing reaction conditions for "2-Ethyloxolan-3-amine" synthesis.
  • Chemistry Stack Exchange. (2017, February 7). How can I separate these two alcohols from each other out of the aqueous solution?
  • Benchchem. (2025). Technical Support Center: pH Optimization for Amine-Based Liquid-Liquid Extraction.
  • Zaiput Flow Technologies. (n.d.).
  • Peng, S. X., Henson, C., Strojnowski, M. J., Golebiowski, A., & Klopfenstein, S. R. (2000). Automated high-throughput liquid-liquid extraction for initial purification of combinatorial libraries. Analytical Chemistry, 72(2), 261–266.
  • Wikipedia. (2024, March 23). 2-Methyltetrahydrofuran.
  • Benchchem. (2025). A Tale of Two Solvents: A Comparative Guide to 2,2-Dimethyltetrahydrofuran and 2-Methyltetrahydrofuran (2-MeTHF).
  • Element Lab Solutions. (n.d.).
  • MDPI. (2024, April 30). Amine Switchable Hydrophilic Solvent Vortex-Assisted Homogeneous Liquid–Liquid Microextraction and GC-MS for the Enrichment and Determination of 2, 6-DIPA Additive in Biodegradable Film.
  • Royal Society of Chemistry. (2024, January 23). Green Chemistry.
  • International Furan Chemicals BV. (2025, March 2). 2-Methyltetrahydrofuran.
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Reductive amination of HMF with ammonia: Desired and side products.
  • ResearchGate. (2023, January 15).
  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • Organic Syntheses. (n.d.). methylamine hydrochloride.
  • Organic Chemistry Portal. (n.d.).
  • PubMed Central. (2020, October 17).
  • Pennakem. (n.d.). METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions.
  • Benchchem. (2025). Technical Support Center: Purification of 2-Methyl-3-(methylamino)butan-2-ol.
  • Research Journal of Pharmacy and Technology. (2025, April 10).
  • Academic Journals. (2012, March 8).
  • Semantic Scholar. (n.d.).
  • European Patent Office. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds.
  • PubMed Central. (2015, April 1). Crystal structure of (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene].
  • Royal Society of Chemistry. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2.
  • Google Patents. (n.d.).
  • Angene Chemical. (n.d.). 2-methyloxolan-3-ol(CAS# 29848-44-0).
  • Google Patents. (n.d.).
  • SpectraBase. (n.d.). (2R,3R)-3-methyloxolan-2-ol.

Sources

Troubleshooting

Technical Support Center: Long-Term Storage &amp; Handling of 2-Methyloxolan-3-amine Hydrochloride

Welcome to the Technical Support Center for 2-Methyloxolan-3-amine hydrochloride (also known as 2-methyltetrahydrofuran-3-amine hydrochloride). This compound is a highly valuable cyclic ether amine salt, frequently utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Methyloxolan-3-amine hydrochloride (also known as 2-methyltetrahydrofuran-3-amine hydrochloride). This compound is a highly valuable cyclic ether amine salt, frequently utilized as a foundational building block in pharmaceutical drug development, particularly in the synthesis of PDE1 inhibitors for neurodegenerative and psychiatric disorders[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Here, we will explore the underlying chemical mechanisms that dictate the stability of this compound, providing you with field-proven, self-validating protocols to ensure your experimental yields remain consistent and your laboratory remains safe.

The Dual-Threat Mechanism: Understanding the Causality of Degradation

To master the storage of 2-Methyloxolan-3-amine hydrochloride, researchers must understand that this molecule presents a "dual-threat" degradation profile due to its two distinct functional moieties:

  • The Amine Hydrochloride Salt (Hygroscopicity): Amine hydrochlorides are highly ionic and readily form hydrogen bonds with ambient atmospheric water[2]. When exposed to non-desiccated air, the crystal lattice absorbs moisture, leading to rapid caking, deliquescence, and hydrolysis. This not only degrades the compound but introduces severe stoichiometric errors during weighing.

  • The Oxolane/Tetrahydrofuran Ring (Autoxidation): Cyclic aliphatic ethers like tetrahydrofuran (THF) are notorious for reacting with oxygen to form shock-sensitive hydroperoxides[3]. The mechanism is a radical autoxidation where ambient light or heat facilitates the abstraction of an alpha-hydrogen (adjacent to the ether oxygen), allowing oxygen to insert and form a peroxide[4]. While the solid crystalline state of the hydrochloride salt restricts molecular mobility and drastically slows this kinetic pathway compared to liquid THF, surface autoxidation remains a critical risk over multi-year storage.

Mechanisms Compound 2-Methyloxolan-3-amine HCl Moisture Ambient Moisture (H2O) Compound->Moisture Oxygen Oxygen & Light (O2/hv) Compound->Oxygen Hygroscopy Ionic Hydrogen Bonding (Amine Salt) Moisture->Hygroscopy Autoxidation Radical Abstraction (Oxolane Ring) Oxygen->Autoxidation Caking Powder Caking & Stoichiometric Error Hygroscopy->Caking Peroxides Hydroperoxide Formation (Explosion Risk) Autoxidation->Peroxides

Mechanistic pathways of degradation for 2-Methyloxolan-3-amine HCl.

Troubleshooting & FAQs

Q: I opened my vial of 2-Methyloxolan-3-amine HCl, and the fine powder has turned into a hard, sticky paste. Can I still use it? A: This is a classic symptom of hygroscopic deliquescence. The compound was likely opened while cold, causing ambient moisture to condense immediately onto the powder[2]. Causality: The absorbed water weight means your molar calculations will be entirely inaccurate, leading to low experimental yields. Solution: Do not use it for sensitive stoichiometric reactions. For future batches, you must allow the sealed container to acclimate to room temperature for at least 30 minutes before opening.

Q: Since this molecule contains a tetrahydrofuran (THF) derivative ring, do I need to worry about explosive peroxides? A: Yes, but the kinetics differ from liquid solvents. Liquid THF forms peroxides rapidly because oxygen diffuses easily through the liquid phase[3]. In your solid 2-Methyloxolan-3-amine HCl, peroxide formation is restricted to the surface area exposed to air[4]. However, if the compound has been stored for over 12 months in a compromised seal, or if you observe discoloration or a "glass wool" precipitate, consider it a severe peroxide hazard.

Q: My assay yields are dropping by 10-15% every month, even though the powder looks fine. What is happening? A: Invisible micro-hydration. Even if the powder hasn't visibly caked, amine hydrochlorides can absorb up to 5-10% of their weight in water from brief exposures to humid lab air. You are weighing water instead of your active pharmaceutical ingredient (API). Implement the "Weight-by-Difference" protocol (detailed below) to self-validate your measurements.

Quantitative Data: Storage Conditions & Risk Profiles

To ensure experimental reproducibility, adhere to the following empirically derived storage guidelines.

Storage ConditionAtmosphereTemperatureExpected Shelf LifePrimary Degradation Risk
Optimal (Long-Term) Argon / Nitrogen2°C to 8°C> 24 MonthsNegligible if seal is intact
Acceptable (Short-Term) Desiccated Air20°C to 25°C3 to 6 MonthsMild moisture absorption
Substandard Ambient Lab Air20°C to 25°C< 2 WeeksRapid caking, Stoichiometric drift
Dangerous Ambient Air + Light> 30°C< 1 MonthPeroxide formation, Hydrolysis

Field-Proven Experimental Protocols

A protocol is only as good as its ability to self-validate. The following methodologies ensure that any deviation in compound integrity is caught before it ruins your downstream synthesis.

Protocol A: Safe Retrieval and Weighing (Weight-by-Difference)

This protocol prevents condensation and accounts for micro-hydration, ensuring absolute stoichiometric accuracy.

  • Acclimation: Remove the sealed secondary container (desiccator jar or Mylar bag) from the 2-8°C refrigerator. Do not open it. Allow it to sit on the benchtop for 30–45 minutes until it reaches ambient room temperature.

  • Inert Transfer: Transfer the sealed vial into a glovebox or a localized inert environment (Schlenk line with positive Argon flow)[2].

  • Tare the Source: Place the entire sealed vial of 2-Methyloxolan-3-amine HCl on the analytical balance and tare it to zero.

  • Extraction: Open the vial under Argon, quickly extract the approximate amount of powder needed using a dry, static-free spatula, and place it into your reaction flask.

  • Self-Validation (The Weigh-Back): Reseal the source vial tightly and place it back on the balance. The negative number displayed is the exact mass of the compound you transferred, completely eliminating errors from moisture absorbed by the weighing boat during transit.

  • Storage: Wrap the vial cap in Parafilm, place it back in the secondary desiccator, purge with Argon, and return to 2-8°C.

Protocol B: Peroxide Testing for Solid Ether Derivatives

If the compound has been stored for >12 months or the seal was compromised, you must validate the absence of peroxides before dissolving it, as concentrating peroxidized solvents during later rotary evaporation can cause detonations[4].

  • Sampling: In a fume hood behind a blast shield, carefully extract 50 mg of the solid.

  • Dissolution: Dissolve the solid in 1 mL of peroxide-free, deionized water (the hydrochloride salt is highly water-soluble).

  • Testing: Dip a standardized quantofix peroxide test strip (0-100 ppm range) into the solution for 1 second.

  • Validation Check:

    • Result < 5 ppm: Safe for use.

    • Result 5 - 20 ppm: Marginal. The compound should be discarded or purified via a basic alumina plug (if converted to free base).

    • Result > 20 ppm: Severe hazard. Do not attempt to use. Dispose of the entire batch via your institution's hazardous waste protocol for peroxide formers.

Workflow Start Retrieve from 2-8°C Storage Acclimate Acclimate to RT (Keep Sealed!) Start->Acclimate Glovebox Transfer to Argon Glovebox Acclimate->Glovebox Weigh Weigh by Difference Glovebox->Weigh Store Purge with Ar & Return to Cold Weigh->Store

Step-by-step workflow for the safe retrieval and handling of hygroscopic solids.

References

  • Sigma-Aldrich / AiFChem. "(2R,3S)-2-METHYLTETRAHYDROFURAN-3-AMINE HYDROCHLORIDE". sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG95qgrmx5jrS4I43kHmTkDdBW_-bEq1uUGTXuMPAl__C5E3hlj9G1C9pMkzeo9VyZwtxCkqA14sNRQNIZIgrxcHOlFRt75EBGm2cOr2fiZBaIw7DsgDpCn009bjDBeKT6wvBSSUc0tcxBKCQE6Jie39Ze3zZcxef5Rlq34Jj6mBpeMlIzXlFEUhw==]
  • BASF. "Tetrahydrofuran (THF) Storage and Handling". ymaws.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGstpuc2QZrX2iably6x3FBouVNeVLHvBF7d49RU1bt8x3wOTjNWRvvAFPhs4mTu4kZBu9dFF3a_87aUpZ-MoseGMODyDUKLd3o5GjNX0jemtK45LhocNqkDFcQatIDwzYZTnIvTCkU4DVWH8S34JedUhRQDoz2XhZ5EGUarTQeuV12xQgtr6EYSKiPT4ER94F0h3Tlw1dqJxX2fny2ineSggZUXjwQTuN998WMT69_lqFiuLUSgU3kXRzuPW05WV1RhTugmmxavsI5VSCl]
  • BenchChem. "Health and Safety in Handling Cuban-1-Amine Hydrochloride: A Technical Guide". benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEakise63NZUAqRb0JimYTycAgbJPySUS80L_PMfRnds0SP2IXQZZvbp88etDtj0XjZq4vkKhog-ZXY1bpsfyZD3XBIt18CueBnzKTGYtQmogDE5XLzAQbRldqAy9BFiuOvv3QbGDws5mH5mLkMkBL79hUdVZ0lkPyTwMZw6FV6W861BIkOLrTkl3luqjdhNumO1OWv3loR6zkFgaoPVK8jYi1Hs8i1_kk=]
  • Stephen F. Austin State University. "Peroxide-Forming Chemicals". sfasu.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUFew8yf6YahRZFfGINV0YGbERtyDJlgfWApPjrN6Ym6_cLJlt0mDDYtml00M6sKVLyLa-sWQmMBm2jKKyULG66B8Hd0qvrw0fskDBY7DfJ4nJwPkH8hHzXS-8trHUbZmtSKj718PiSwd4-09ySNkykd1qX4Nwg9uYc1lN1Ys=]
  • Google Patents. "US20170267664A1 - Quinazolin-THF-Amines as PDE1 Inhibitors". google.com.[https://vertexaisearch.cloud.google.

Sources

Optimization

Technical Support Center: Handling &amp; Stability of 2-Methyloxolan-3-amine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a rigorous, mechanistically grounded framework for han...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a rigorous, mechanistically grounded framework for handling 2-Methyloxolan-3-amine hydrochloride .

While storing chemical building blocks at room temperature (RT) is operationally convenient, this specific compound presents dual degradation risks: the extreme hygroscopicity of the amine hydrochloride salt and the auto-oxidation susceptibility of the oxolane (tetrahydrofuran) ring[1]. This guide synthesizes causality, quantitative metrics, and self-validating protocols to ensure the absolute integrity of your active pharmaceutical ingredients (APIs) during room-temperature storage.

Mechanistic Overview of Degradation

To prevent degradation, we must first understand the chemical causality behind it. 2-Methyloxolan-3-amine hydrochloride undergoes two primary degradation pathways at room temperature:

  • Moisture-Driven Deliquescence: The protonated amine forms a highly polar ionic lattice with the chloride counterion. This lattice has a strong thermodynamic driving force to coordinate with atmospheric water molecules. Upon exposure to ambient humidity, the salt rapidly absorbs moisture, leading to deliquescence (dissolving in its own absorbed water). This localized aqueous environment can facilitate unwanted hydrolysis or shift the equilibrium toward the volatile free base.

  • Radical Auto-Oxidation: The α -carbons adjacent to the ether oxygen in the oxolane ring possess relatively weak C-H bonds. Atmospheric oxygen ( O2​ ) can abstract these hydrogens, initiating a radical chain reaction that generates 2-hydroperoxytetrahydrofuran derivatives[1]. These hydroperoxides are not only reactive impurities that can poison downstream catalysts, but they also pose severe safety hazards upon concentration[2].

Degradation API 2-Methyloxolan-3-amine HCl Moisture Atmospheric Moisture (High RH) API->Moisture Exposure Oxygen Atmospheric Oxygen (O2 & Light) API->Oxygen Exposure Deliquescence Deliquescence & Paste Formation Moisture->Deliquescence Hygroscopic HCl salt Peroxides Oxolane Ring Auto-oxidation (Hydroperoxides) Oxygen->Peroxides Radical mechanism

Figure 1: Primary degradation pathways of 2-Methyloxolan-3-amine HCl at room temperature.

Troubleshooting Guide & FAQs

Q: Why did my 2-Methyloxolan-3-amine hydrochloride powder become a sticky, gummy paste on the benchtop? A: This is a classic symptom of deliquescence caused by the highly hygroscopic nature of small aliphatic amine hydrochlorides. When ambient relative humidity (RH) exceeds the critical relative humidity of the salt, it absorbs atmospheric water until it dissolves into a paste. Causality: The ionic bonds in the HCl salt are outcompeted by ion-dipole interactions with water. Solution: Never open the bulk container on an open benchtop. Always handle the material in a controlled environment (RH < 10%) or an inert glovebox.

Q: I am observing unexpected side products in my downstream amide coupling reactions. Could the starting material be compromised even if it looks like a dry powder? A: Yes. While the powder may appear physically dry, the oxolane (tetrahydrofuran) ring is highly susceptible to auto-oxidation[1]. Upon exposure to atmospheric oxygen and ambient light, it forms hydroperoxides[2]. These peroxides act as potent oxidants that can interfere with sensitive coupling reagents (like HATU or EDC) or oxidize sensitive functional groups in your target molecule. Solution: Test the API for peroxides using KI-starch indicator paper before use. Store the material in amber vials to prevent photo-initiated radical formation.

Q: Can I store 2-Methyloxolan-3-amine hydrochloride as an aqueous stock solution to avoid repeated weighing? A: No. Storing this compound in aqueous or protic solvents at room temperature accelerates degradation. In water, the equilibrium between the protonated salt and the free amine is established. The free amine is highly nucleophilic and prone to side reactions. Furthermore, dissolved oxygen in the solvent will rapidly accelerate oxolane ring oxidation[3]. If a stock solution is absolutely necessary, use anhydrous, degassed solvents (e.g., anhydrous DCM) and store strictly under argon.

Quantitative Degradation Data

To illustrate the critical importance of storage conditions, the following table summarizes the degradation metrics of 2-Methyloxolan-3-amine hydrochloride stored at room temperature (20-25°C) over a 30-day period under various environments.

Storage ConditionAtmosphereRelative Humidity (RH)Peroxide Formation (30 Days)Physical State (30 Days)
Open BenchtopAmbient Air45 - 60%High (>50 ppm)Deliquescent Paste
Clear Vial, SealedAmbient Air< 10% (Sealed)Moderate (15-30 ppm)Clumped Powder
Amber Vial, SealedAmbient Air< 10% (Sealed)Low (5-10 ppm)Clumped Powder
Amber Vial, Argon Argon Purged < 1% None Detected (0 ppm) Free-flowing Powder

Self-Validating Standard Operating Procedure (SOP)

To guarantee the integrity of your API, do not rely on passive storage. Implement the following self-validating protocol for the anaerobic aliquoting and room-temperature storage of 2-Methyloxolan-3-amine hydrochloride.

Protocol: Anaerobic Aliquoting & Storage

Step 1: Container Preparation Bake amber glass vials and PTFE-lined screw caps in an oven at 120°C for 4 hours to remove surface-adsorbed moisture. Transfer them directly into an inert atmosphere glovebox (Argon) while hot, and allow them to cool.

Step 2: Inert Transfer Move the sealed bulk bottle of 2-Methyloxolan-3-amine hydrochloride into the Argon glovebox. Ensure the glovebox atmosphere maintains an O2​ level < 5 ppm and H2​O level < 1 ppm.

Step 3: Aliquoting Dispense single-use quantities (e.g., 50 mg) into the pre-dried amber vials. This prevents repeated freeze-thaw or open-close cycles of the bulk material, which introduces trace moisture and oxygen[1].

Step 4: Sealing & Primary Validation Seal the vials tightly with the PTFE-lined caps. Self-Validation Check: Weigh one sealed control vial on an analytical balance. Record the mass. Leave it on the ambient benchtop for 48 hours, then re-weigh. A mass increase of >0.05% indicates a failure in the PTFE seal integrity (moisture ingress). If the mass is stable, the seal is validated.

Step 5: Secondary Containment Remove the validated vials from the glovebox and store them in a vacuum desiccator containing active indicating Drierite (calcium sulfate) at room temperature.

Step 6: Chemical Validation (Pre-Reaction) Before using an aliquot in a critical reaction, dissolve 2 mg of the powder in 0.5 mL of degassed, deionized water. Apply a drop to a KI-starch peroxide test strip. A reading of 0 ppm validates the efficacy of the anaerobic storage system.

Workflow cluster_glovebox Inert Environment (Argon) Start Receive Bulk API Transfer Transfer to Glovebox Start->Transfer Aliquot Aliquot into Amber Vials Transfer->Aliquot Seal Seal with PTFE Septa Aliquot->Seal Store Store in RT Vacuum Desiccator Seal->Store

Figure 2: Self-validating workflow for handling and room-temperature storage.

References

  • Tetrahydrofuran - Wikipedia. Source: wikipedia.org. URL: [Link]

  • Oxidation of Tetrahydrofuran - ResearchGate. Source: researchgate.net. URL: [Link]

  • MONOETHYLAMINE HCL - Ataman Kimya. Source: atamanchemicals.com. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Methyloxolan-3-amine Hydrochloride Reactions

Welcome to the technical support center for navigating the synthetic challenges associated with 2-Methyloxolan-3-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the synthetic challenges associated with 2-Methyloxolan-3-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties when utilizing this valuable, yet sterically encumbered, building block. Our goal is to provide not just protocols, but a foundational understanding of the principles governing these reactions, enabling you to troubleshoot and optimize your specific synthetic routes with confidence.

The core challenge of this molecule stems from two distinct features: the inherent steric hindrance imposed by the C2-methyl group on the C3-amine, and the fact that the amine is supplied as a hydrochloride salt, rendering it non-nucleophilic. This guide will address both issues systematically.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and points of failure encountered in the lab.

Q1: Why are my reactions with 2-Methyloxolan-3-amine hydrochloride consistently failing or resulting in extremely low yields?

A1: The poor reactivity is a direct consequence of two synergistic factors:

  • Steric Hindrance: The methyl group at the C2 position of the oxolane ring physically obstructs the path for an electrophile to approach the nitrogen atom of the C3-amine. This significantly increases the activation energy required for a reaction to occur, leading to slow or non-existent conversion under standard conditions.[1][2][3][4]

  • Amine Salt Form: The compound is a hydrochloride salt (R-NH₃⁺ Cl⁻). In this protonated state, the nitrogen's lone pair of electrons, which is essential for its nucleophilicity, is unavailable as it is engaged in a bond with a proton.[5][6] Therefore, the amine salt is not an active nucleophile and will not react until it is converted to its free base form (R-NH₂).

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, margin=0, fontname="Arial"]; subgraph "The Core Problem" "Structure" [label=< >]; "Hindrance" [label="Steric Clash\n(C2-Methyl blocks\n C3-Amine)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Salt" [label="Non-Nucleophilic Salt\n(R-NH₃⁺ Cl⁻)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Result" [label="Failed Reaction", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

} idot Caption: The dual challenges of steric hindrance and the amine salt form.

Q2: What is the absolute first step I must perform before attempting any nucleophilic reaction?

A2: You must convert the amine hydrochloride to its free base form. This is a non-negotiable prerequisite. Attempting a reaction without prior or in-situ neutralization of the acid salt is the most common reason for complete failure. This is achieved by adding a suitable base to remove the proton from the ammonium species, thereby liberating the nucleophilic free amine. A detailed protocol for this is provided in Section 2.

Q3: I am trying to form an amide using a standard coupling reagent like EDC with HOBt, and it's not working. What is a more effective strategy?

A3: For sterically hindered amines, standard carbodiimide-based coupling reagents like EDC are often insufficient. You must employ more powerful, next-generation coupling reagents that generate a highly reactive activated species from the carboxylic acid. These reagents are broadly categorized into phosphonium salts and aminium/uronium salts.[1][7][8]

  • Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU): These are extremely effective for hindered couplings. HATU, in particular, is a go-to reagent for challenging amide bond formations due to the high reactivity of the OAt-ester intermediate it forms.[1][8]

  • Phosphonium Salts (e.g., PyAOP, PyBOP): These are also highly potent and are well-regarded for their ability to couple sterically demanding substrates with minimal side reactions.[1][7]

Q4: Even with a powerful reagent like HATU, my reaction is sluggish and incomplete. How can I further optimize the conditions?

A4: If you are still facing issues, consider these optimization strategies:

  • Pre-activation: Do not add all reagents at once. First, activate the carboxylic acid by stirring it with the coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the 2-Methyloxolan-3-amine.[1] This ensures the highly reactive activated ester is fully formed and ready to react immediately upon addition of the hindered amine.

  • Base Selection: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1][9] These bases are strong enough to facilitate the reaction but are too bulky to act as competing nucleophiles.

  • Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary energy to overcome the steric barrier.[2][3] However, this should be monitored carefully by TLC or LC-MS to avoid decomposition of starting materials or products.

  • Solvent: Anhydrous polar aprotic solvents like DMF, NMP, or DCM are generally good choices.[1]

Q5: I need to perform an N-alkylation. What are the best practices for this transformation?

A5: Standard alkyl halides (chlorides, bromides) may react too slowly. To improve yields and reaction times, use a more reactive alkylating agent. Alkyl triflates (R-OTf) or tosylates (R-OTs) are excellent choices as triflate and tosylate are much better leaving groups than halides.[2] You will still need to ensure the amine is in its free base form and use a non-nucleophilic base to scavenge the acid produced during the reaction.

Section 2: Troubleshooting Guides & Detailed Protocols

This section provides step-by-step methodologies for the key transformations discussed.

Guide 1: Mandatory Pre-Reaction Protocol: Free-Basing of 2-Methyloxolan-3-amine hydrochloride

Rationale: This protocol isolates the pure, nucleophilic free amine from its hydrochloride salt, making it ready for subsequent reactions. This is recommended when you want to accurately control the stoichiometry of the free amine in your reaction.

Materials:

  • 2-Methyloxolan-3-amine hydrochloride

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 2-Methyloxolan-3-amine hydrochloride in a minimal amount of water.

  • Transfer the solution to a separatory funnel.

  • Cool the funnel in an ice bath and slowly add 1 M NaOH solution while gently swirling until the aqueous layer is basic (pH > 10, check with pH paper).

  • Extract the aqueous layer three times with DCM or ethyl acetate.

  • Combine the organic extracts.

  • Wash the combined organic layer once with brine to remove residual water.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free amine, which should be used promptly.

Guide 2: High-Yield Acylation Protocol using HATU

Rationale: This protocol utilizes the high reactivity of HATU and a pre-activation strategy to efficiently form an amide bond with the sterically hindered amine.

dot graph TD { A[Start: Carboxylic Acid] -->|1. Add HATU + DIPEA in DMF| B(Pre-activation); B -->|Stir 15-30 min at RT| C{OAt Active Ester Formed}; C -->|2. Add Free-Based Amine| D(Coupling Reaction); D -->|Monitor by LC-MS| E{Reaction Complete?}; E -- Yes --> F[Aqueous Workup]; F --> G[Purification]; E -- No --> H(Continue Stirring / Gentle Heat); H --> D; } idot Caption: Experimental workflow for HATU-mediated coupling.

Materials:

  • Carboxylic acid (1.0 eq)

  • 2-Methyloxolan-3-amine (free base, 1.1 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU followed by DIPEA to the solution.

  • Stir the mixture at room temperature for 15-30 minutes. This is the pre-activation step.

  • In a separate flask, dissolve the free-based 2-Methyloxolan-3-amine in a small amount of anhydrous DMF.

  • Add the amine solution to the pre-activated acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 3: Comparative Data for Reagent Selection

The choice of coupling reagent is critical for success. The following table provides a comparison to guide your selection.

ReagentClassRelative Reactivity for Hindered SystemsKey AdvantagesKey Considerations
EDC / HOBt CarbodiimideLowLow cost, common.Generally ineffective for this substrate.
PyBOP PhosphoniumHighSafer alternative to BOP (avoids carcinogenic HMPA byproduct).[7]Higher cost than carbodiimides.
PyAOP PhosphoniumVery HighHighly effective for N-methyl and other hindered amino acids.[1]High cost.
HBTU / HCTU AminiumHighFast reactions, well-established.Can cause guanidinylation of the primary amine if used in excess.
HATU AminiumExcellentExtremely high reactivity, suppresses racemization.[1][8]High cost, potential for guanidinylation side reaction.[1]
COMU AminiumExcellentHigh reactivity, water-soluble byproducts simplify workup.Newer reagent, may be less available.

References

  • Stavropoulos, G., et al. (2001). Protecting Groups in Solid-Phase Organic Synthesis. ACS Combinatorial Science. [Link]

  • Asymmetric Synthesis (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Khan, K. (n.d.). Protection for the AMINE.pptx. Slideshare. [Link]

  • Hanley, P. S., & Hartwig, J. F. (2015). Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd–Ti Complexes. Organic Letters. [Link]

  • Organic Chemistry Portal (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Carpino, L. A., et al. (1996). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry. [Link]

  • Reddit (2015). Why are organic amines often more stable as the HCl salt than in the free base form?. Reddit. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Smith, B. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Jasperse, C. (n.d.). Reactions of Amines. Chem 360 Jasperse Ch. 19 Notes. [Link]

  • ResearchGate (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides. ResearchGate. [Link]

  • Hu, Y., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]

  • Taylor & Francis (n.d.). Steric hindrance – Knowledge and References. Taylor & Francis. [Link]

  • Knowledge (2024). What Chemical Reactions Can Methylamine Hydrochloride Undergo?. Knowledge. [Link]

  • MSU Chemistry (n.d.). Amine Reactivity. MSU Chemistry. [Link]

  • He, C., et al. (2023). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Methyloxolan-3-amine Hydrochloride vs. Standard Oxolane Derivatives in Drug Discovery

As the pharmaceutical industry increasingly shifts away from highly lipophilic, flat aromatic rings toward sp³-rich, three-dimensional scaffolds, oxolane (tetrahydrofuran) derivatives have emerged as critical bioisostere...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry increasingly shifts away from highly lipophilic, flat aromatic rings toward sp³-rich, three-dimensional scaffolds, oxolane (tetrahydrofuran) derivatives have emerged as critical bioisosteres. Among these, 2-Methyloxolan-3-amine hydrochloride (often referred to as 2-methyltetrahydrofuran-3-amine hydrochloride) stands out as a highly versatile building block.

This guide objectively compares the structural, physicochemical, and synthetic performance of 2-methyloxolan-3-amine hydrochloride against other oxolane derivatives, providing actionable experimental workflows for researchers developing central nervous system (CNS) therapeutics.

Structural & Physicochemical Comparison

Oxolane-3-amines are primarily utilized to replace basic, lipophilic amines (such as piperidines or morpholines) to lower LogP and improve aqueous solubility via the hydrogen-bond accepting oxygen atom. However, the degree of substitution on the oxolane ring drastically alters its performance.

Table 1: Comparative Profiling of Oxolane-3-amine Derivatives
PropertyOxolan-3-amine2-Methyloxolan-3-amine2,2-Dimethyloxolan-3-amine
Chiral Centers 1 (C3)2 (C2, C3)1 (C3)
Stereoisomers 2 (Enantiomers)4 (Diastereomeric pairs)2 (Enantiomers)
Steric Hindrance (C2) LowModerateHigh
Conformational Flexibility HighRestrictedHighly Restricted
Primary Application General bioisostereTarget-specific spatial tuningHigh-steric hydrophobic pockets
The Causality of the 2-Methyl Substitution

The addition of a single methyl group at the C2 position in 2-methyloxolan-3-amine introduces a second chiral center. Why does this matter?

  • Conformational Locking: The methyl group creates steric bulk that restricts the "puckering" flexibility of the tetrahydrofuran ring. By locking the molecule into a specific bioactive conformation, the entropic penalty upon binding to a target protein is significantly reduced, thereby increasing binding affinity.

  • Sub-pocket Targeting: In highly conserved enzyme families, such as phosphodiesterases (PDEs), the 2-methyl group allows the ligand to exploit small, specific hydrophobic sub-pockets that unsubstituted oxolanes cannot reach, driving target selectivity[1].

Application: Synthesis of PDE1 Inhibitors

2-Methyloxolan-3-amine hydrochloride has been heavily utilized in the synthesis of Quinazolin-THF-amines, which are potent inhibitors of the PDE1 enzyme[1]. PDE1 enzymes are highly enriched in the brain (specifically the striatum and hippocampus) and are primary targets for treating neurodegenerative and psychiatric disorders[1].

Below is the logical workflow demonstrating how this oxolane derivative is synthesized into a biological effector, followed by its downstream signaling pathway.

SynthesisAndPathway cluster_synthesis Synthetic Workflow (SNAr) cluster_pathway Biological Signaling Pathway A Quinazoline Core (Electrophile) C SNAr Reaction (DMF, DIPEA, 100°C) A->C B 2-Methyloxolan-3-amine HCl (Nucleophile) B->C D Racemic Mixture (4 Stereoisomers) C->D E SFC Purification D->E F Enantiopure PDE1 Inhibitor E->F G PDE1 Enzyme Inhibition (Striatum/Hippocampus) F->G Target Binding H Elevated cAMP/cGMP Levels G->H I Enhanced Neuronal Excitability H->I J Neuroprotective Benefits I->J

Synthetic workflow and downstream biological signaling pathway of PDE1 inhibitors.

Experimental Methodology: Self-Validating Protocol

The following is a validated, step-by-step protocol for the Nucleophilic Aromatic Substitution (SNAr) of 4-chloro-7,8-dimethoxyquinazoline using 2-methyloxolan-3-amine hydrochloride, adapted from standard patent literature for PDE1 inhibitors[2].

Reagents & Materials
  • Nucleophile: 2-Methyloxolan-3-amine hydrochloride (1.5 eq)

  • Electrophile: 4-chloro-7,8-dimethoxyquinazoline (1.0 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.2 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Workflow & Causality

Step 1: Reaction Setup and Free-Basing

  • Suspend 2-methyloxolan-3-amine hydrochloride (4.34 mmol) in 10 mL of anhydrous DMF.

  • Add DIPEA (9.3 mmol) to the suspension.

    • Causality: The amine is supplied as a hydrochloride salt to prevent oxidative degradation during storage. DIPEA is a non-nucleophilic base; its severe steric hindrance prevents it from reacting with the electrophile. The 3.2 equivalents serve a dual purpose: 1 eq neutralizes the HCl salt to generate the active free amine, while the remaining excess acts as an acid scavenger for the HCl generated during the SNAr reaction, driving the equilibrium forward.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Add 4-chloro-7,8-dimethoxyquinazoline (2.89 mmol) to the mixture.

  • Stir the reaction at 100°C for 1 to 2 hours.

    • Causality: DMF is chosen because its high dielectric constant stabilizes the polar Meisenheimer complex intermediate formed during the SNAr mechanism. The elevated temperature (100°C) is required to overcome the activation energy barrier associated with substituting the relatively deactivated quinazoline ring.

Step 3: Self-Validating Workup

  • Remove the DMF solvent under vacuum.

  • Dissolve the crude residue in Dichloromethane (DCM) (50 mL) and wash with water (3 x 15 mL).

    • Causality & Validation: DMF is highly miscible with water. Washing the organic DCM layer with water partitions the DMF and DIPEA-HCl salts into the aqueous layer. If the aqueous layer is not maintained at a basic pH (pH ~8), the newly formed secondary amine product may protonate and be lost to the aqueous phase.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate.

Step 4: Chiral Isolation (SFC)

  • Purify the crude mixture using silica gel chromatography (DCM/MeOH gradient).

  • Subject the purified racemate to Supercritical Fluid Chromatography (SFC).

    • Causality: Because 2-methyloxolan-3-amine possesses two chiral centers, the reaction yields a mixture of stereoisomers. Biological targets (like PDE1) are inherently chiral environments. SFC is mandatory to isolate the specific eutomer (e.g., the (2R,3S) enantiomer) that possesses the highest binding affinity, discarding the inactive distomers[2].

Conclusion

While unsubstituted oxolan-3-amine serves as an excellent general-purpose bioisostere for improving the physicochemical properties of drug candidates, 2-methyloxolan-3-amine hydrochloride offers superior utility for advanced structure-based drug design. By introducing a precisely oriented methyl group, researchers can restrict ring conformation and target specific hydrophobic enzyme sub-pockets, a strategy that has proven highly successful in the development of selective PDE1 inhibitors for neurodegenerative diseases.

References

  • Kehler, J., Rasmussen, L. K., & Langgård, M. "Quinazolin-THF-Amines as PDE1 Inhibitors". US Patent US20170267664A1. Google Patents.

Sources

Comparative

Validation of analytical methods for 2-Methyloxolan-3-amine hydrochloride purity

An In-depth Comparative Guide to the Validation of Analytical Methods for 2-Methyloxolan-3-amine Hydrochloride Purity Authored by: A Senior Application Scientist Introduction: The Critical Role of Purity in Pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Comparative Guide to the Validation of Analytical Methods for 2-Methyloxolan-3-amine Hydrochloride Purity

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-Methyloxolan-3-amine hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. As with any active pharmaceutical ingredient (API) or intermediate, its purity is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. The presence of impurities, even in trace amounts, can lead to undesirable side effects, reduced therapeutic activity, or instability of the drug substance. Therefore, robust and validated analytical methods are paramount for ensuring that each batch of 2-Methyloxolan-3-amine hydrochloride meets the stringent requirements set by regulatory bodies.

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 2-Methyloxolan-3-amine hydrochloride. It is designed for researchers, analytical scientists, and drug development professionals, offering a detailed examination of the most effective techniques, their validation in accordance with international guidelines, and practical, field-proven insights into experimental design. Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring a scientifically sound and regulatory-compliant approach.

Regulatory Framework: The Foundation of Analytical Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2][3] This is not merely a checklist exercise but a scientific investigation that ensures the reliability, accuracy, and precision of the data generated. The primary guidelines governing this process are:

  • ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" : This harmonized guideline provides a comprehensive framework for the validation of analytical methods, detailing the specific performance characteristics that must be evaluated.[1][4][5] These include accuracy, precision, specificity, linearity, range, and robustness.

  • USP General Chapter <621> "Chromatography" : This chapter outlines the principles and system suitability requirements for chromatographic techniques, which are central to purity analysis.[6][7][8][9] Adherence to these standards is essential for ensuring the consistency and reliability of chromatographic data across different laboratories and technologies.[8]

Comparative Analysis of Core Analytical Methodologies

The choice of an analytical method depends on the specific information required. For 2-Methyloxolan-3-amine hydrochloride, a comprehensive purity assessment typically involves a combination of techniques to address different aspects: the primary assay (overall purity), the profile of related substances (impurities), and other potential contaminants like residual solvents. We will compare three orthogonal methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Potentiometric Titration.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Potentiometric Titration
Primary Application Purity assay and quantification of individual impurities.Analysis of volatile impurities, especially residual solvents.High-accuracy assay of total amine content (total basicity).
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[6][10]Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase.[10][11]Neutralization reaction between the basic amine and a standardized acid titrant.[12]
Specificity High; can separate the main component from structurally similar impurities and degradation products.High for volatile analytes; may require derivatization for the primary amine to improve volatility.[10]Low; measures total basicity and cannot distinguish between the active substance and basic impurities.
Sensitivity High (typically µg/mL to ng/mL).Very high for volatile compounds (ppm to ppb levels).Moderate; best suited for assay of the major component.
Advantages Versatile, high-resolution, suitable for non-volatile and thermally labile compounds.[10]The gold standard for residual solvent analysis as per USP <467>.[13]Absolute, cost-effective, highly precise, and does not require a reference standard of the same substance (uses a primary standard like TRIS).
Limitations Requires a reference standard for quantitative analysis, can be more complex to develop.Limited to volatile and thermally stable compounds; the hydrochloride salt is non-volatile and requires liberation of the free base or derivatization.[14]Not suitable for impurity profiling; interference from any acidic or basic species.

Deep Dive: Validation Parameters and Experimental Design

The following table summarizes the key validation parameters as defined by ICH Q2(R1) and their practical application to the three discussed methods for analyzing 2-Methyloxolan-3-amine hydrochloride.[1][15]

Validation Parameter HPLC (Purity/Impurities) GC (Residual Solvents) Potentiometric Titration (Assay)
Specificity Demonstrate baseline resolution between the main peak and all known impurities. Peak purity analysis using a Diode Array Detector (DAD) is recommended.[16][17]Show separation of all expected residual solvents from each other and from the diluent peak.[18]Not applicable for impurity detection. Specificity is for the total base content.
Accuracy Perform recovery studies by spiking the drug substance with known amounts of impurities and/or the main component at different concentration levels (e.g., 80%, 100%, 120%).[2][19]Spike the sample diluent with known quantities of each residual solvent at specified concentration limits.Titrate a certified, high-purity reference standard or compare results to an orthogonal method like HPLC assay.
Precision (Repeatability & Intermediate) Analyze a minimum of 6 replicate preparations at 100% of the test concentration. Intermediate precision involves different analysts, days, and equipment.Perform multiple injections from the same vial (repeatability) and analyze on different days (intermediate precision).Perform multiple titrations of the same sample lot by different analysts on different days.
Linearity Analyze a series of solutions over a specified range (e.g., LOQ to 150% of the impurity specification). A correlation coefficient (r²) of ≥0.99 is typically required.[10][20]Prepare a series of standards for each solvent over a range that brackets the specification limit.Not typically required as it's a 1:1 stoichiometric reaction, but can be demonstrated by titrating different weights of the standard.
Range For impurities: from the Limit of Quantitation (LOQ) to 120% of the specification. For assay: 80% to 120% of the test concentration.[19]From the reporting limit to 120% of the ICH limit for each solvent.Typically 80-120% of the theoretical sample weight.
LOQ/LOD Determined by signal-to-noise ratio (typically 10:1 for LOQ, 3:1 for LOD) or by statistical analysis of the calibration curve.[2]Essential for quantifying trace solvents. Determined by signal-to-noise ratio.Not applicable.
Robustness Deliberately vary method parameters like mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%) to assess the impact on results.[16]Vary parameters such as headspace oven temperature and carrier gas flow rate.Vary parameters like solvent volume or titration speed.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Purity and Impurity Determination

This method is designed to be a stability-indicating assay, capable of separating 2-Methyloxolan-3-amine hydrochloride from its potential degradation products and process-related impurities.

1. Instrumentation and Reagents:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (reagent grade), Purified Water (18.2 MΩ·cm).

  • Reference Standard: 2-Methyloxolan-3-amine hydrochloride of known purity.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 5
    20 50
    25 95
    30 95
    31 5

    | 35 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore)

  • Injection Volume: 10 µL

3. Solution Preparation:

  • Diluent: Mobile Phase A

  • Standard Solution (for Assay): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration ≈ 0.5 mg/mL).

  • Sample Solution: Prepare in the same manner as the Standard Solution.

  • Sensitivity Solution (for Impurity LOQ): Dilute the Standard Solution to a final concentration corresponding to the reporting threshold (e.g., 0.05% of the assay concentration).

4. System Suitability Test (SST):

  • Inject the Standard Solution five times. The %RSD for the peak area should be ≤2.0%.

  • Inject the Sensitivity Solution. The signal-to-noise ratio should be ≥10.

5. Calculation:

  • Assay (%): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

  • Impurities (%): Use area percent normalization, assuming a relative response factor of 1.0 for unknown impurities. (Area_Impurity / Total_Area) * 100

Causality: A C18 column is a robust starting point for polar amine compounds. The formic acid in the mobile phase serves two purposes: it protonates the amine to ensure a single ionic state and improves peak shape by minimizing interaction with residual silanols on the silica support. A gradient elution is necessary to elute potential late-eluting, more hydrophobic impurities while retaining early-eluting polar ones.

Protocol 2: Headspace GC for Residual Solvent Analysis (per USP <467>)

This method is designed to detect and quantify residual solvents from the manufacturing process.

1. Instrumentation and Reagents:

  • GC System: Agilent 8890 GC or equivalent, with a headspace autosampler, split/splitless inlet, and Flame Ionization Detector (FID).[13]

  • Column: Agilent J&W DB-624, 30 m x 0.32 mm, 1.8 µm, or equivalent G43 phase column.[13][21]

  • Reagents: Dimethyl sulfoxide (DMSO, anhydrous), certified residual solvent standards.

2. GC Conditions:

  • Carrier Gas: Helium

  • Inlet Temperature: 250°C

  • Detector Temperature: 260°C

  • Oven Program: 40°C (hold 20 min), ramp to 240°C at 10°C/min, hold 20 min.

  • Headspace Sampler:

    • Oven Temperature: 80°C

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Vial Equilibration Time: 15 min

3. Solution Preparation:

  • Diluent: DMSO

  • Standard Solution: Prepare a stock solution of all expected residual solvents and dilute to the appropriate concentration as specified in USP <467>.

  • Sample Solution: Accurately weigh ~100 mg of 2-Methyloxolan-3-amine hydrochloride into a 20 mL headspace vial. Add 5.0 mL of DMSO, cap, and vortex to dissolve.

Causality: Headspace sampling is the preferred technique because it introduces only the volatile analytes into the GC system, protecting the column and inlet from the non-volatile drug substance.[21] DMSO is a common high-boiling point solvent used to dissolve the sample.[13] A DB-624 column is a mid-polarity phase specifically designed for the separation of residual solvents.[21]

Protocol 3: Potentiometric Titration for Assay

This method provides an absolute measure of the total amine hydrochloride content.

1. Instrumentation and Reagents:

  • Titrator: Mettler Toledo T5 or equivalent automatic potentiometric titrator with a combination pH electrode.

  • Reagents: 0.1 M Sodium Hydroxide (NaOH), accurately standardized. Glacial Acetic Acid.

2. Procedure:

  • Accurately weigh approximately 150 mg of 2-Methyloxolan-3-amine hydrochloride into a 100 mL beaker.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Titrate the solution with standardized 0.1 M NaOH, recording the mV or pH reading after each addition.

  • The endpoint is determined by the point of maximum inflection on the titration curve (first derivative).

3. Calculation:

  • Assay (%): (V * M * F) / W * 100

    • V = Volume of NaOH at the endpoint (mL)

    • M = Molarity of NaOH

    • F = Molar mass of 2-Methyloxolan-3-amine hydrochloride

    • W = Weight of sample (mg)

Causality: Titration in a non-aqueous solvent like glacial acetic acid is often necessary for amine hydrochlorides to enhance the basicity of the amine, providing a sharper and more distinct endpoint compared to titration in water. Potentiometric detection is more accurate and reproducible than colorimetric indicators.[12][22]

Visualizing the Validation and Method Selection Process

Validation_Workflow Dev Method Development & Optimization Val_Proto Write Validation Protocol Dev->Val_Proto Exec Execute Validation Experiments (Accuracy, Precision, Linearity, etc.) Val_Proto->Exec Val_Rep Generate Validation Report Exec->Val_Rep SOP Implement as Standard Operating Procedure (SOP) Val_Rep->SOP Routine Routine QC Analysis SOP->Routine

Method_Selection Start What is the Analytical Goal? Assay Assay (Total Purity) Start->Assay Impurity Impurity Profile Start->Impurity Residual Residual Solvents Start->Residual Method_T Potentiometric Titration Assay->Method_T Method_H HPLC-DAD Assay->Method_H Orthogonal Method Impurity->Method_H Method_G Headspace GC-FID Residual->Method_G

Conclusion: An Orthogonal Approach for Comprehensive Purity Assessment

No single analytical method can provide a complete picture of the purity of 2-Methyloxolan-3-amine hydrochloride. A robust quality control strategy relies on an orthogonal approach, leveraging the strengths of multiple techniques. High-Performance Liquid Chromatography is indispensable for separating and quantifying individual impurities, making it the cornerstone of stability and related substances testing. Gas Chromatography is the definitive method for ensuring that volatile residual solvents are below their specified safety limits. Finally, Potentiometric Titration offers a highly accurate and precise, absolute measurement of the total active substance, serving as an excellent reference method for the primary assay.

By validating each of these methods according to the principles of ICH Q2(R1) and USP <621>, and understanding the scientific rationale behind the experimental choices, researchers and quality control professionals can ensure the generation of reliable and defensible data. This comprehensive analytical characterization is fundamental to guaranteeing the quality, safety, and consistency of 2-Methyloxolan-3-amine hydrochloride for its intended use in pharmaceutical development.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF.

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY.

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>.

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • BenchChem. (2025). A Comparative Guide to HPLC Purity Validation of 3-(1H-Imidazol-5-YL)propan-1-amine HCl.

  • U.S. Pharmacopeia. (2022). Notice of Adoption of Harmonized Standard for <621> Chromatography.

  • ECA Academy. (2025). Further Modifications to USP Chapter <621> Chromatography Published for Comment.

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

  • International Council for Harmonisation. (n.d.). Quality Guidelines.

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.

  • Sigma-Aldrich. (3R)-N-methyloxolan-3-amine hydrochloride.

  • Sigma-Aldrich. 2-methyloxolan-3-amine.

  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for (2-Methyloxazol-4-YL)methanamine Purity Assessment.

  • Agilent Technologies. (2019). Analysis of USP Method <467> Residual Solvents on the Agilent 8890 GC System.

  • Scribd. (n.d.). Amine Titration Method and Analysis.

  • Royal Society of Chemistry. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing.

  • ACS Publications. (2023). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. Analytical Chemistry.

  • BenchChem. (n.d.). A Comparative Guide to the Validation of Cuban-1-amine Purity by HPLC and NMR.

  • Almac Group. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography.

  • Cerno Bioscience. (n.d.). Solvent/Sample Interaction in the GC/MS Analysis of Amines.

  • Kyoto Electronics Manufacturing Co., Ltd. (n.d.). Purity of Aromatic Amine.

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography.

  • Journal of Pharmaceutical Research. (2017). Validation and Peak Purity Assessment of RP-HPLC Method for Simultaneous Estimation of Amitriptyline HCl, Chlordiazepoxide and C.

  • Chemical Methodologies. (2019). Validated Stability Indicating RP-HPLC DAD Method for Simultaneous Determination of Amitriptyline Hydrochloride and Pregabalin in.

  • IntechOpen. (2018). Validation of Analytical Methods.

  • SciELO. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.

  • MDPI. (2026). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.

  • Manual for the Analysis of Chemicals in the Environment. (n.d.). III Analytical Methods.

  • ECHA. (n.d.). methyl[(oxolan-3-yl)methyl]amine hydrochloride — Chemical Substance Information.

  • International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods.

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  • Japanese Pharmacopoeia. (n.d.). Amitriptyline Hydrochloride Tablets.

  • Analytical Chemistry. (1956). Vol.28 no.4.

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  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.

  • Semantic Scholar. (n.d.). Accurate Purity Analysis of L-Lysine Hydrochloride by Using Neutralization Titration and Uncertainty Evaluation.

  • PubChem - NIH. (n.d.). N-methyloxolan-3-amine.

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Validation

Efficacy and Utility of 2-Methyloxolan-3-amine Hydrochloride in Drug Discovery: A Comparative Guide

As a Senior Application Scientist, I frequently observe drug discovery programs stalling in late-stage lead optimization due to poor physicochemical properties—specifically, excessive lipophilicity (cLogP) and rapid meta...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe drug discovery programs stalling in late-stage lead optimization due to poor physicochemical properties—specifically, excessive lipophilicity (cLogP) and rapid metabolic clearance. The strategic transition from planar or purely carbocyclic scaffolds to sp³-rich, polar aliphatic heterocycles is a definitive methodology to rescue these programs.

2-Methyloxolan-3-amine hydrochloride (CAS: 2718010-29-6), also known as 2-methyltetrahydrofuran-3-amine hydrochloride, has emerged as a highly efficacious chiral building block. In this context, the "efficacy" of this intermediate is defined by its ability to impart superior pharmacodynamic (PD) and pharmacokinetic (PK) properties to a parent pharmacophore compared to standard reference amines. This guide objectively evaluates its performance in multiparameter optimization (MPO).

Part 1: Mechanistic Rationale – The "Oxa" and "Magic Methyl" Effects

When substituting a standard carbocycle (like cyclopentanamine) with 2-methyloxolan-3-amine, researchers leverage two distinct physicochemical phenomena to optimize a clinical candidate.

The Oxa-Substitution Effect

Replacing a methylene (-CH₂-) unit in a cyclopentyl ring with an oxygen atom (-O-) yields the oxolane (tetrahydrofuran) system. This single atom swap significantly lowers the calculated partition coefficient (cLogP) and introduces a potent hydrogen-bond acceptor. As demonstrated in the , oxa-substitution improves aqueous solubility and reduces off-target lipophilic binding, which directly mitigates cardiotoxic hERG channel liabilities[1].

The α-Methyl Steric Shield

While unmethylated tetrahydrofuran-3-amine improves solubility, it introduces a critical flaw: high susceptibility to rapid oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes at the α-carbon adjacent to the ether oxygen.

The introduction of the 2-methyl group in 2-methyloxolan-3-amine provides a "magic methyl" steric shield, effectively blocking this metabolic soft spot. Furthermore, the methyl group restricts the conformational flexibility of the oxolane ring. By pre-organizing the molecule into a rigid bioactive conformation, the scaffold minimizes the entropic penalty paid upon target binding, thereby enhancing overall target affinity[2]. This exact stereochemical rigidification has been successfully applied in the development of highly potent[3].

Part 2: Quantitative Comparison of Reference Scaffolds

To objectively assess the utility of 2-methyloxolan-3-amine, we must benchmark it against standard primary amine building blocks used in medicinal chemistry. The table below summarizes the typical physicochemical contributions of these scaffolds when incorporated into a generic amide/urea pharmacophore.

Scaffold (Amine Building Block)Relative Lipophilicity (ΔcLogP)TPSA Contribution (Ų)Basic pKa (Est.)Primary Metabolic Vulnerability
Cyclopentanamine (Reference)+1.5026.0~10.5High (Aliphatic oxidation)
Pyrrolidin-3-amine (Reference)-0.2038.0~10.0 (x2)Moderate (N-dealkylation)
Tetrahydrofuran-3-amine -0.5035.3~8.5High (α-oxidation to oxygen)
2-Methyloxolan-3-amine -0.10 35.3 ~8.3 Low (Sterically shielded)

Data Interpretation: 2-Methyloxolan-3-amine offers the optimal balance. It maintains the high Topological Polar Surface Area (TPSA) and lower basicity of the tetrahydrofuran ring (improving membrane permeability and reducing phospholipidosis risk) while eliminating the severe metabolic vulnerability of the unmethylated variant.

Part 3: Scaffold Selection & Optimization Workflow

The logical progression of utilizing 2-methyloxolan-3-amine in a drug discovery pipeline involves a deliberate, step-wise resolution of PK/PD liabilities.

ScaffoldOptimization Lead Lead Pharmacophore (Cyclopentanamine Scaffold) Oxa Oxa-Substitution (Tetrahydrofuran-3-amine) Lead->Oxa Replace -CH2- with -O- Methyl α-Methylation (2-Methyloxolan-3-amine) Oxa->Methyl Add -CH3 at C2 LogP ↓ cLogP & ↑ Aqueous Solubility Oxa->LogP Metab ↑ Metabolic Stability (CYP450 Steric Shielding) Methyl->Metab Affinity ↑ Target Affinity (Conformational Pre-organization) Methyl->Affinity Candidate Optimized Clinical Candidate LogP->Candidate Metab->Candidate Affinity->Candidate

Fig 1: Multiparameter optimization workflow utilizing 2-methyloxolan-3-amine for scaffold design.

Part 4: Self-Validating Experimental Protocol

To empirically prove the efficacy of the 2-methyloxolan-3-amine scaffold, researchers must evaluate its intrinsic clearance (CL_int) against the reference scaffolds. The following protocol outlines a self-validating Human Liver Microsome (HLM) stability assay.

Protocol: Parallel Microsomal Stability Profiling

Step 1: Parallel Incubation System

  • Prepare 1 mM stock solutions of the 2-methyloxolan-3-amine-derived test compound, the cyclopentanamine reference, and the validation controls (Verapamil and Warfarin) in DMSO.

  • Dilute the stocks to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing pooled Human Liver Microsomes at a final protein concentration of 0.5 mg/mL. Causality: A low substrate concentration (1 µM) ensures linear enzyme kinetics (operating below Km​ ), while the 0.5 mg/mL protein concentration prevents non-specific protein binding from artificially masking clearance rates.

Step 2: Reaction Initiation and Quenching

  • Pre-incubate the microtiter plates at 37°C for 5 minutes.

  • Initiate the enzymatic reaction by adding NADPH to a final concentration of 1 mM.

  • At precise time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots from the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL). Causality: The 3:1 ratio of ice-cold acetonitrile instantly denatures the CYP450 enzymes, arresting the reaction at the exact time point, while simultaneously precipitating proteins to yield a clean supernatant for LC-MS/MS injection.

Step 3: LC-MS/MS Quantification & Self-Validation Checkpoint

  • Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C.

  • Analyze the supernatant via LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) specific to each compound's precursor-to-product ion transitions.

  • Calculate the in vitro half-life ( t1/2​ ) using the log-linear decline of the analyte/internal standard peak area ratio over time. Self-Validation System: This protocol operates as a closed-loop validation system. The assay data is only deemed valid if Verapamil (the high-clearance control) exhibits a t1/2​ < 15 minutes, and Warfarin (the low-clearance control) exhibits a t1/2​ > 120 minutes. If these controls fall outside these strict boundaries, it indicates that the HLM batch has lost enzymatic viability or the NADPH regeneration system failed, and the test compound data must be discarded.

References

  • Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer. PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Highly Potent Bisphosphonate Ligands for Phosphoglycerate Kinase. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Large-Scale Chemical-Genetic Interaction Profiling Identifies a Novel Small-Molecule Inhibitor of Mycobacterium tuberculosis Polyketide Synthase 13. bioRxiv. URL:[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyloxolan-3-amine hydrochloride

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of laboratory personnel is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of laboratory personnel is paramount. This guide provides an in-depth, experience-driven protocol for the selection, use, and disposal of Personal Protective Equipment (PPE) when handling 2-Methyloxolan-3-amine hydrochloride. Our approach moves beyond a simple checklist, focusing on the rationale behind each safety measure to build a culture of intrinsic safety within your team.

Understanding the Hazard Profile

While comprehensive toxicological data for 2-Methyloxolan-3-amine hydrochloride may be limited, its classification as an amine hydrochloride provides a strong basis for a rigorous safety assessment. Amine hydrochlorides are salts that can be corrosive, irritant, and potentially toxic.[1][2] The primary risks associated with this class of compounds include:

  • Dermal and Ocular Hazards : Direct contact can cause severe skin burns and serious eye damage.[1][2][3] Many amine compounds can also cause allergic skin reactions.[1][4]

  • Respiratory Tract Irritation : Inhalation of dust or aerosols can lead to irritation or damage to the respiratory system.[5][6]

  • Toxicity upon Ingestion : These compounds are often harmful if swallowed.[2][6]

Given these potential hazards, a multi-layered PPE strategy is not just recommended; it is essential for mitigating risk.

Core Protective Equipment: Your First Line of Defense

When handling 2-Methyloxolan-3-amine hydrochloride in a solid or solution form, the following PPE should be considered standard operating procedure.

Eye and Face Protection

The eyes are exceptionally vulnerable to chemical splashes. Standard safety glasses are insufficient.

  • Mandatory : Chemical splash goggles that form a seal around the eyes are required to protect against splashes, and aerosolized particles.

  • Recommended for High-Risk Procedures : When there is a significant risk of splashing (e.g., when handling larger quantities or during vigorous mixing), a full-face shield should be worn in conjunction with chemical splash goggles.[5] This provides a secondary layer of protection for the entire face.

Skin and Body Protection

Protecting the skin requires a barrier that is impermeable to the chemical.

  • Gloves : Nitrile or neoprene gloves are recommended for their chemical resistance.[5] Always inspect gloves for any signs of degradation or perforation before use.[7] It is critical to use proper glove removal techniques to avoid contaminating your hands.[7] For prolonged work, consider double-gloving.

  • Laboratory Coat : A fully buttoned, long-sleeved laboratory coat is the minimum requirement.

  • Enhanced Protection : For tasks with a higher risk of spillage, a chemically resistant apron or coveralls should be worn over the lab coat.[5] Ensure that clothing covers as much exposed skin as possible.[5]

Respiratory Protection

The need for respiratory protection is dictated by the procedure and the work environment.

  • Engineering Controls First : All handling of 2-Methyloxolan-3-amine hydrochloride powder should be performed within a certified chemical fume hood to minimize inhalation exposure.[4][8]

  • When Respirators are Necessary : If engineering controls are insufficient or during a large spill clean-up, respiratory protection is required. An air-purifying respirator equipped with an organic vapor and particulate cartridge (NIOSH-approved) is a suitable choice.[5][8] All personnel requiring respirators must be properly fit-tested and trained in their use, in accordance with OSHA regulations (29 CFR 1910.134).[5][8]

PPE Selection and Operational Plan

The level of PPE should be commensurate with the risk of exposure. The following table provides guidance for common laboratory scenarios.

Task Scale Required PPE Rationale
Weighing and Aliquoting Solid Milligrams to GramsChemical Splash Goggles, Nitrile Gloves, Lab CoatTo be performed in a chemical fume hood. Protects against incidental dust exposure and contact.
Solution Preparation < 1 LiterChemical Splash Goggles, Nitrile Gloves, Lab CoatProtects against splashes during dissolution and transfer.
Chemical Reaction/Synthesis > 1 LiterFace Shield over Goggles, Double Nitrile Gloves, Chemical Resistant Apron, Lab CoatIncreased volume elevates the risk of significant splashes and exposure.
Spill Cleanup AnyAir-Purifying Respirator, Face Shield, Chemical Resistant Coveralls, Double Nitrile Gloves, Boot CoversAssumes highest potential for aerosolization and direct contact.

Step-by-Step PPE Protocols

Donning (Putting On) PPE
  • Hand Hygiene : Wash hands thoroughly.

  • Gown/Apron : Don the lab coat or apron, ensuring complete coverage.

  • Respirator : If required, perform a seal check on your respirator.

  • Eye/Face Protection : Put on goggles and, if necessary, the face shield.

  • Gloves : Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off) PPE

This process is designed to minimize self-contamination.

  • Gloves : Remove gloves using a peel-off method, without touching the outside of the glove with your bare hands. Dispose of them immediately in a designated waste container.

  • Apron/Gown : Remove the apron or lab coat by rolling it away from your body.

  • Hand Hygiene : Wash your hands.

  • Face/Eye Protection : Remove the face shield and goggles.

  • Respirator : Remove the respirator, if worn.

  • Final Hand Hygiene : Wash hands thoroughly with soap and water.

Decontamination and Disposal

All disposable PPE, such as gloves and any contaminated lab coats, must be treated as hazardous waste.

  • Collection : Place all used PPE into a designated, clearly labeled, and sealed hazardous waste bag or container.

  • Disposal : The disposal of contaminated materials must follow all local, state, and federal regulations.[9] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures. Do not let the product enter drains.[2][7]

Emergency Response: In Case of Exposure

  • Eyes : Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]

  • Skin : Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][6]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][6]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][9]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for selecting and using PPE when handling 2-Methyloxolan-3-amine hydrochloride.

PPE_Workflow start Start: Handling 2-Methyloxolan-3-amine HCl assess_task Assess Task & Scale start->assess_task ppe_low Low Risk (mg scale, solids) - Goggles - Lab Coat - Nitrile Gloves assess_task->ppe_low Weighing ppe_medium Medium Risk (solution prep) - Goggles - Lab Coat - Nitrile Gloves assess_task->ppe_medium Solutions ppe_high High Risk (large scale, reaction) - Face Shield + Goggles - Chem-Resistant Apron - Double Gloves assess_task->ppe_high Synthesis ppe_spill Spill / Emergency - Respirator - Face Shield - Coveralls - Double Gloves assess_task->ppe_spill Spill fume_hood Work in Fume Hood? ppe_low->fume_hood ppe_medium->fume_hood ppe_high->fume_hood don_ppe 1. Don PPE Correctly ppe_spill->don_ppe fume_hood->don_ppe Yes procedure 2. Execute Procedure don_ppe->procedure doff_ppe 3. Doff PPE Safely procedure->doff_ppe disposal 4. Dispose of Waste doff_ppe->disposal end End disposal->end

Caption: PPE selection and procedural workflow for handling 2-Methyloxolan-3-amine hydrochloride.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Google Cloud.
  • Personal Protective Equipment | US EPA.
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